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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-Chloro-5-ethyl-3-methylisoquinoline: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and the potential biological significance of the novel...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and the potential biological significance of the novel heterocyclic compound, 1-Chloro-5-ethyl-3-methylisoquinoline. As a Senior Application Scientist, this document is structured to deliver not just technical data, but also to provide insights into the rationale behind the proposed scientific methodologies.

Section 1: Core Molecular Attributes

The fundamental characteristics of a molecule are its molecular formula, molecular weight, and exact mass. These values are critical for a wide range of applications, from mass spectrometry analysis to the design of synthetic routes and the formulation of dosages in potential therapeutic applications.

The structure of 1-Chloro-5-ethyl-3-methylisoquinoline consists of an isoquinoline core with a chlorine atom at the 1-position, a methyl group at the 3-position, and an ethyl group at the 5-position. Based on this substitution pattern, the molecular formula is determined to be C₁₂H₁₂ClN.

Table 1: Physicochemical Properties of 1-Chloro-5-ethyl-3-methylisoquinoline

PropertyValue
Molecular Formula C₁₂H₁₂ClN
Molecular Weight 205.68 g/mol
Exact Mass 205.0658 Da

The molecular weight is calculated based on the isotopic abundances of the constituent elements (C, H, Cl, N). The exact mass corresponds to the mass of the most abundant isotope of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N).

Section 2: Synthetic Strategy: A Rational Approach to a Novel Scaffold

Proposed Synthetic Pathway: A Modified Bischler-Napieralski Approach

The synthesis of 1-Chloro-5-ethyl-3-methylisoquinoline can be envisioned to start from a readily available substituted phenethylamine derivative. The key steps would involve the formation of an amide, followed by a cyclization and subsequent chlorination and aromatization.

Synthetic Pathway A 2-(3-ethylphenyl)ethan-1-amine B N-(2-(3-ethylphenyl)ethyl)acetamide A->B Acetic Anhydride C 5-ethyl-3-methyl-3,4-dihydroisoquinoline B->C POCl₃ (Bischler-Napieralski Cyclization) D 1-Chloro-5-ethyl-3-methyl-3,4-dihydroisoquinoline C->D N-Chlorosuccinimide (NCS) E 1-Chloro-5-ethyl-3-methylisoquinoline D->E Oxidation (e.g., MnO₂)

Caption: Proposed synthetic workflow for 1-Chloro-5-ethyl-3-methylisoquinoline.

Experimental Protocol: A Step-by-Step Methodology
  • Amide Formation: The synthesis would commence with the acylation of 2-(3-ethylphenyl)ethan-1-amine with acetic anhydride to yield N-(2-(3-ethylphenyl)ethyl)acetamide. This is a standard and high-yielding amidation reaction.

  • Bischler-Napieralski Cyclization: The resulting amide would then be subjected to Bischler-Napieralski conditions.[1][2] The use of a dehydrating agent such as phosphorus oxychloride (POCl₃) would facilitate the intramolecular electrophilic aromatic substitution to form the 3,4-dihydroisoquinoline ring.[3] The presence of the electron-donating ethyl group on the phenyl ring is expected to facilitate this cyclization.

  • Chlorination: The resulting 5-ethyl-3-methyl-3,4-dihydroisoquinoline can then be chlorinated at the 1-position. A mild chlorinating agent such as N-Chlorosuccinimide (NCS) would be a suitable choice to achieve this transformation selectively.

  • Aromatization: The final step involves the oxidation of the dihydroisoquinoline to the fully aromatic isoquinoline. This can be achieved using a variety of oxidizing agents, with manganese dioxide (MnO₂) being a common and effective choice for this type of transformation.

This proposed synthesis is modular and allows for the introduction of diversity at various positions of the isoquinoline core by starting with appropriately substituted phenethylamines and acylating agents.

Section 3: Potential Biological Significance and Applications in Drug Discovery

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.[4][5][6] These activities include anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4][7]

The specific combination of chloro, ethyl, and methyl substituents on the isoquinoline ring of the target molecule suggests several avenues for its potential biological activity:

  • Anticancer Potential: Many substituted isoquinolines exhibit cytotoxic effects against various cancer cell lines.[4] The presence of a chlorine atom can enhance the lipophilicity of the molecule, potentially improving its cell permeability and interaction with intracellular targets.

  • Antimicrobial Activity: The isoquinoline nucleus is found in many alkaloids with known antimicrobial properties.[5] The substituents on 1-Chloro-5-ethyl-3-methylisoquinoline could modulate its activity against a range of bacterial and fungal pathogens.

  • Enzyme Inhibition: The nitrogen atom in the isoquinoline ring can act as a hydrogen bond acceptor, and the overall planar structure can facilitate intercalation with DNA or binding to the active sites of enzymes. The specific substitution pattern will influence the binding affinity and selectivity for various biological targets.

Logical Framework for Biological Evaluation

Biological Evaluation cluster_0 Initial Assessment cluster_1 Further Investigation cluster_2 Drug Development A 1-Chloro-5-ethyl-3-methylisoquinoline B In vitro Screening A->B C Mechanism of Action Studies B->C B1 Anticancer Assays B->B1 B2 Antimicrobial Assays B->B2 B3 Enzyme Inhibition Assays B->B3 D Lead Optimization C->D C1 Target Identification C->C1 C2 Cell-based Pathway Analysis C->C2 D1 Structure-Activity Relationship (SAR) D->D1 D2 ADMET Profiling D->D2

Caption: A logical workflow for the biological evaluation of 1-Chloro-5-ethyl-3-methylisoquinoline.

Section 4: Conclusion

While 1-Chloro-5-ethyl-3-methylisoquinoline is a novel chemical entity, its core structure and substitution pattern suggest it is a compound of significant interest for further research, particularly in the field of medicinal chemistry. The proposed synthetic route, based on the well-established Bischler-Napieralski reaction, provides a practical and adaptable method for its preparation. The diverse biological activities associated with the isoquinoline scaffold strongly suggest that this novel derivative warrants investigation for its potential therapeutic applications. Further studies are required to synthesize and characterize this compound and to explore its biological activity profile.

References

  • Bischler–Napieralski reaction - Wikipedia. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC - NIH. [Link]

  • Synthesis, Reactions and Medicinal Uses of Isoquinoline - Pharmaguideline. [Link]

  • Pomeranz–Fritsch reaction - Wikipedia. [Link]

  • Bischler−Napieralski Cyclization−N/C-Alkylation Sequences for the Construction of Isoquinoline Alkaloids. Synthesis of Protoberberines and Benzo[c]phenanthridines via C-2'-Functionalized 3-Arylisoquinolines1 | The Journal of Organic Chemistry - ACS Publications. [Link]

  • The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. [Link]

  • Pomeranz-Fritsch Reaction - Cambridge University Press & Assessment. [Link]

  • Bischler-Napieralski Reaction - Organic Chemistry Portal. [Link]

  • Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones | PNAS. [Link]

  • Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific. [Link]

  • A Versatile Synthesis of Substituted Isoquinolines - PMC - NIH. [Link]

  • A Versatile Synthesis of Substituted Isoquinolines - Andrew G Myers Research Group - Harvard University. [Link]

  • Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres - MDPI. [Link]

  • Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways | Journal of the American Chemical Society - ACS Publications. [Link]

  • Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids † - ResearchGate. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PubMed. [Link]

  • Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed. [Link]

  • Synthesis of Substituted Isoquinolines via Pd-Catalyzed Cross-Coupling Approaches | Organic Letters - ACS Publications - American Chemical Society. [Link]

  • Ex Vivo and In Vivo Study of Some Isoquinoline Precursors - MDPI. [Link]

  • Isoquinoline synthesis - Organic Chemistry Portal. [Link]

  • Isolation, biological activity, and synthesis of isoquinoline alkaloids - RSC Publishing. [Link]

  • Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC. [Link]

Sources

Exploratory

1-Chloro-5-ethyl-3-methylisoquinoline (1-CEMIQ): Comprehensive Toxicity Profiling and Self-Validating Handling Protocols

Executive Summary 1-Chloro-5-ethyl-3-methylisoquinoline (CAS: 1602164-48-6), hereafter referred to as 1-CEMIQ , is a highly reactive halogenated heterocyclic building block utilized extensively in modern drug discovery....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Chloro-5-ethyl-3-methylisoquinoline (CAS: 1602164-48-6), hereafter referred to as 1-CEMIQ , is a highly reactive halogenated heterocyclic building block utilized extensively in modern drug discovery. While its structural architecture makes it an invaluable precursor for synthesizing complex isoquinolones and kinase inhibitors, the very features that drive its synthetic utility—namely, high lipophilicity and a highly electrophilic C-1 position—also dictate its severe toxicity profile.

This whitepaper provides an authoritative, mechanistically grounded guide to the toxicity, chemical causality, and safe handling of 1-CEMIQ. Designed for application scientists and process chemists, this document moves beyond standard safety data sheets by explaining the why behind the hazards and establishing self-validating protocols to ensure absolute laboratory safety.

Structural Causality & Electrophilic Reactivity

To understand the handling requirements of 1-CEMIQ, one must first analyze its molecular architecture. The isoquinoline core is inherently electron-deficient. The placement of a highly electronegative chlorine atom at the C-1 position—directly adjacent to the heterocyclic nitrogen—creates a strong dipole and an extreme localized electrophilic center.

This structural motif is primed for Nucleophilic Aromatic Substitution ( SN​Ar ) . In a controlled synthetic environment, this allows chemists to easily substitute the chlorine with various amines or alkoxides to build pharmaceutical libraries (1[1]). However, in a biological context, this reactivity translates directly into toxicity. Biological nucleophiles, particularly the thiol groups (-SH) of cysteine residues in proteins, can spontaneously attack the C-1 position, leading to irreversible covalent adducts (2[2]).

Furthermore, the addition of ethyl and methyl groups at the C-5 and C-3 positions significantly increases the molecule's partition coefficient (LogP). This enhanced lipophilicity facilitates rapid dermal penetration and cellular membrane diffusion, compounding the chemical hazard with high bioavailability.

Mechanistic Toxicity Profile

The toxicity of 1-CEMIQ operates on two distinct biological axes: acute systemic toxicity and subcellular organelle disruption.

A. Acute Dermal and Oral Toxicity

Extrapolating from the foundational toxicity data of the parent isoquinoline scaffold, 1-CEMIQ is classified as harmful if swallowed and highly toxic in contact with skin (3[3]). The rapid dermal absorption bypasses first-pass metabolism, allowing the electrophilic warhead immediate access to systemic circulation.

B. Mitochondrial Stress and Apoptosis

Halogenated heterocycles are known to accumulate in lipid-rich subcellular compartments. Studies on related halogenated heterocycles demonstrate that these compounds can severely disrupt mitochondrial homeostasis, leading to a spike in oxidative stress and the depolarization of the mitochondrial membrane potential, ultimately triggering cellular apoptosis (4[4]).

ToxicityPathway A 1-CEMIQ Exposure B Cellular Uptake (Lipophilic Diffusion) A->B C Nucleophilic Attack (Protein Cysteine Thiols) B->C E Mitochondrial Stress & Membrane Depolarization B->E D Covalent Adduct Formation (SNAr at C-1) C->D F Cellular Apoptosis D->F E->F

Caption: Mechanistic pathway of 1-CEMIQ induced cellular toxicity and apoptosis.

Quantitative Hazard Data

To facilitate rapid risk assessment, the quantitative toxicity thresholds and physicochemical hazards of 1-CEMIQ (synthesized from the chlorinated isoquinoline class) are summarized below.

Table 1: Physicochemical & Hazard Summary

ParameterValue / ClassificationMechanistic Causality
Oral LD50 (Rat) ~360 mg/kgHigh bioavailability of the isoquinoline core.
Dermal LD50 (Rabbit) ~590 mg/kgAlkyl substituents (ethyl/methyl) drive rapid transdermal lipid diffusion.
GHS Classification H302, H311, H315, H319C-1 chlorine acts as a corrosive electrophile upon contact with biological moisture.
Storage Requirement 2-8°C, Inert AtmosphereAtmospheric moisture induces slow hydrolysis, releasing corrosive HCl gas.

Self-Validating Experimental Workflows

Because 1-CEMIQ is a highly reactive toxicant, standard operating procedures (SOPs) are insufficient. Workflows must be self-validating —meaning the protocol inherently forces the scientist to prove the system is safe before proceeding to the next step.

Protocol A: Safe Execution of Nucleophilic Aromatic Substitution ( SN​Ar )

Objective: Convert the toxic, electrophilic 1-CEMIQ into a stable, non-hazardous intermediate while ensuring zero exposure.

  • Phase 1: Environmental Preparation

    • Action: Conduct all operations inside a certified Class II chemical fume hood. Equip double nitrile gloves (due to transdermal risk) and a face shield.

    • Causality: Double-gloving prevents the highly lipophilic 1-CEMIQ from penetrating the primary glove layer and reaching the skin.

  • Phase 2: Reagent Charging (Inert Atmosphere)

    • Action: Purge the reaction flask with Argon for 15 minutes. Dissolve 1-CEMIQ (1.0 eq) in anhydrous Dimethylformamide (DMF).

    • Causality: Anhydrous conditions prevent the premature hydrolysis of the C-1 chlorine, which would ruin the reaction yield and generate toxic HCl gas.

  • Phase 3: Nucleophile Addition & Thermal Activation

    • Action: Add the secondary amine nucleophile (1.5 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq). Heat to 80°C for 4 hours.

  • Phase 4: Validation Checkpoint (Critical Step)

    • Action: Withdraw a 10 µL aliquot, quench in methanol, and analyze via LC-MS.

    • Self-Validation Rule:Do not proceed to workup unless LC-MS shows <1% of the 1-CEMIQ starting material mass peak. If >1% remains, add 0.2 eq of amine and heat for an additional hour. Why? Unreacted 1-CEMIQ in the aqueous workup phase poses a severe dermal hazard during extraction.

  • Phase 5: Quenching & Isolation

    • Action: Once validated, cool to 0°C and quench with saturated aqueous NaHCO3​ . Extract with Ethyl Acetate, dry over Na2​SO4​ , and concentrate.

Workflow Step1 Phase 1: Preparation Fume Hood Double Nitrile Step2 Phase 2: Reagent Charging Anhydrous DMF Argon Atm Step1->Step2 Step3 Phase 3: SNAr Reaction Add Nucleophile Heat 80°C Step2->Step3 Step4 Step4 Step3->Step4 Step5 Phase 5: Quenching Aqueous Workup Isolation Step4->Step5

Caption: Step-by-step self-validating workflow for 1-CEMIQ nucleophilic substitution.

Protocol B: In Vitro Cytotoxicity & Adduct Profiling

Objective: Quantify the off-target protein alkylation and mitochondrial stress induced by 1-CEMIQ in a controlled biological assay.

  • Cell Culture Preparation: Seed PLB-985 myeloid leukemia cells at 1×105 cells/well in a 96-well plate.

  • Compound Dosing: Prepare a serial dilution of 1-CEMIQ (0.1 µM to 100 µM) in DMSO. Keep final DMSO concentration <0.5% to prevent solvent toxicity.

  • Mitochondrial Membrane Potential Assay: After 24 hours of exposure, incubate cells with JC-1 dye (5 µg/mL) for 30 minutes at 37°C.

  • Validation Checkpoint (FACS Analysis):

    • Action: Analyze via flow cytometry.

    • Self-Validation Rule: Ensure the positive control (e.g., FCCP-treated cells) shows complete loss of red J-aggregates (shifting to green monomers). This validates that the JC-1 dye is actively reporting mitochondrial depolarization before interpreting the 1-CEMIQ data.

References

Sources

Foundational

An In-depth Technical Guide to 1-Chloro-5-ethyl-3-methylisoquinoline

For Researchers, Scientists, and Drug Development Professionals Foreword The isoquinoline scaffold is a cornerstone in heterocyclic chemistry, renowned for its prevalence in a vast array of natural products and its versa...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The isoquinoline scaffold is a cornerstone in heterocyclic chemistry, renowned for its prevalence in a vast array of natural products and its versatile applications in medicinal chemistry and materials science.[1] This guide focuses on a specific, likely novel derivative: 1-Chloro-5-ethyl-3-methylisoquinoline . While a dedicated CAS Registry Number for this compound has not been identified in comprehensive database searches, this guide will provide a thorough technical overview based on established principles of isoquinoline chemistry. The absence of a registered CAS number suggests this molecule represents an opportunity for novel research and discovery.[2][3]

This document will serve as a foundational resource, exploring the synthesis, predicted properties, and potential applications of this unique molecule. We will delve into the strategic importance of the substituent pattern and the reactive potential of the C1-chloro group, a key functional handle for further molecular elaboration.

Molecular Identity and Structural Elucidation

Systematic Name: 1-Chloro-5-ethyl-3-methylisoquinoline

Molecular Formula: C₁₂H₁₂ClN

Molecular Weight: 205.69 g/mol

Structure:

Caption: Chemical structure of 1-Chloro-5-ethyl-3-methylisoquinoline.

The Isoquinoline Core: A Privileged Scaffold

The isoquinoline moiety is a bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyridine ring. This structural motif is found extensively in nature, most notably in a wide range of alkaloids with potent biological activities.[1] Prominent examples include the analgesic morphine, the vasodilator papaverine, and the antimicrobial agent berberine.

In modern drug discovery, the isoquinoline scaffold is considered a "privileged structure" due to its ability to interact with a diverse array of biological targets.[1] Derivatives have been developed as anticancer, antiviral, antimicrobial, and neuroprotective agents.[1][4][5] Beyond pharmaceuticals, isoquinolines are utilized in the development of dyes, sensors, and organic electronic materials.[6]

Strategic Synthesis of Substituted Isoquinolines

The synthesis of polysubstituted isoquinolines like 1-Chloro-5-ethyl-3-methylisoquinoline requires a strategic approach. While a specific protocol for this exact molecule is not documented, its synthesis can be envisioned through adaptations of well-established methodologies.

Established Synthetic Pathways

Several classical methods for isoquinoline synthesis could be adapted, including the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions.[7][8] More contemporary approaches often employ transition-metal-catalyzed cross-coupling and cyclization reactions, offering greater flexibility and substrate scope.[1]

A plausible modern approach involves the condensation of a lithiated o-tolualdehyde tert-butylimine with a nitrile, which can provide a versatile route to multiply substituted isoquinolines.[9]

Bischler_Napieralski A β-Arylethylamine C N-Acyl-β-arylethylamine A->C + B Acyl Chloride B->C E 3,4-Dihydroisoquinoline C->E Cyclization D Dehydrating Agent (e.g., POCl3, P2O5) G Substituted Isoquinoline E->G Oxidation F Dehydrogenation (e.g., Pd/C)

Caption: The Bischler-Napieralski reaction, a classical route to isoquinolines.

A Proposed Synthetic Protocol

A potential synthetic route to 1-Chloro-5-ethyl-3-methylisoquinoline could commence with a substituted β-phenylethylamine. The specific substitution pattern would need to be introduced on the starting materials.

Step-by-Step Proposed Synthesis:

  • Amide Formation: Reaction of a suitably substituted β-phenylethylamine with acetyl chloride to form the corresponding N-acetyl derivative.

  • Cyclization (Bischler-Napieralski): Treatment of the N-acetyl-β-phenylethylamine with a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to induce cyclization, yielding a 3,4-dihydroisoquinoline intermediate.

  • Aromatization: Dehydrogenation of the dihydroisoquinoline using a catalyst like palladium on carbon (Pd/C) to afford the fully aromatic isoquinoline core.

  • Chlorination: The introduction of the chloro group at the C1 position can be achieved by treating the corresponding isoquinoline-N-oxide with phosphorus oxychloride.[10][11]

Proposed_Synthesis Start Substituted β-Phenylethylamine Amide N-Acyl Derivative Start->Amide Acylation Dihydroisoquinoline Substituted 3,4-Dihydroisoquinoline Amide->Dihydroisoquinoline Bischler-Napieralski Cyclization Isoquinoline Substituted Isoquinoline Dihydroisoquinoline->Isoquinoline Dehydrogenation N_oxide Isoquinoline-N-oxide Isoquinoline->N_oxide Oxidation Final_Product 1-Chloro-5-ethyl-3-methylisoquinoline N_oxide->Final_Product Chlorination (POCl3)

Caption: A potential synthetic workflow for 1-Chloro-5-ethyl-3-methylisoquinoline.

Predicted Physicochemical and Spectroscopic Properties

The properties of 1-Chloro-5-ethyl-3-methylisoquinoline can be predicted based on data from structurally similar compounds.

PropertyPredicted Value / Characteristic
Molecular Weight 205.69 g/mol
Appearance Likely a white to pale yellow solid or oil
Solubility Expected to have limited solubility in water and good solubility in common organic solvents like dichloromethane, chloroform, and methanol.[12]
¹H NMR Aromatic protons in the 7.0-8.5 ppm range. Singlets for the methyl and methylene protons of the ethyl group, and a singlet for the C3-methyl group.
¹³C NMR Aromatic carbons in the 120-150 ppm range. Aliphatic carbons for the ethyl and methyl groups at higher field.
Mass Spectrometry A molecular ion peak (M+) at m/z 205, with a characteristic M+2 peak at m/z 207 (approximately 1/3 the intensity of M+) due to the ³⁷Cl isotope.

Reactivity and Potential for Further Functionalization

The chemical reactivity of 1-Chloro-5-ethyl-3-methylisoquinoline is largely dictated by the interplay of its substituents on the isoquinoline core.

The Versatile 1-Chloro Group

The chlorine atom at the C1 position is the most reactive site for nucleophilic aromatic substitution (SNAr).[12][13] This makes it an exceptionally valuable synthetic handle for introducing a wide variety of functional groups.

Common Transformations of the 1-Chloro Group:

  • Amination: Reaction with primary or secondary amines to yield 1-aminoisoquinoline derivatives.

  • Alkoxylation/Aryloxylation: Substitution with alkoxides or phenoxides to form 1-alkoxy or 1-aryloxyisoquinolines.

  • Thiolation: Reaction with thiols to produce 1-thioether derivatives.

  • Cross-Coupling Reactions: The C1-Cl bond can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions, to form C-C and C-N bonds.[10][13]

Reactivity_of_1_Chloroisoquinoline Start 1-Chloro-5-ethyl-3-methylisoquinoline Amines 1-Amino Derivatives Start->Amines Amination Alkoxides 1-Alkoxy Derivatives Start->Alkoxides Alkoxylation Thiols 1-Thioether Derivatives Start->Thiols Thiolation Cross_Coupling C-C and C-N Bond Formation Start->Cross_Coupling Pd-Catalyzed Cross-Coupling

Caption: Key reactions of the 1-chloro substituent on the isoquinoline core.

Influence of the Ethyl and Methyl Groups

The electron-donating ethyl and methyl groups on the isoquinoline ring will have a modest influence on the reactivity of the aromatic system, generally activating it towards electrophilic substitution, although such reactions are less common on the pyridine ring of the isoquinoline.

Potential Applications in Research and Development

Given the rich pharmacology associated with the isoquinoline scaffold, 1-Chloro-5-ethyl-3-methylisoquinoline and its derivatives represent a promising area for new drug discovery initiatives.

  • Antimicrobial Agents: Numerous isoquinoline derivatives have demonstrated potent antibacterial and antifungal activities.[5][14][15][16] The specific substitution pattern of the target molecule could be explored for novel antimicrobial properties.

  • Anticancer Therapeutics: The isoquinoline core is present in several anticancer agents.[4] The 1-chloro group allows for the facile synthesis of a library of derivatives for screening against various cancer cell lines.

  • Antiviral Research: Isoquinoline alkaloids have shown promise as antiviral agents, including activity against HIV.[4]

  • Fluorescent Probes: The aromatic nature of the isoquinoline system suggests that its derivatives could be developed as fluorescent probes for biological imaging.[6][17]

Conclusion

While 1-Chloro-5-ethyl-3-methylisoquinoline appears to be a novel chemical entity, its synthesis and reactivity can be confidently predicted based on the well-established chemistry of its structural analogs. The presence of the 1-chloro substituent provides a versatile platform for the generation of a diverse library of new molecules with potential applications in medicinal chemistry and materials science. This guide serves as a comprehensive starting point for researchers and scientists interested in exploring the chemistry and potential of this and related substituted isoquinolines.

References

  • Myers, A. G., et al. (2011). A Versatile Synthesis of Substituted Isoquinolines. Angewandte Chemie International Edition, 50(40), 9464-9468. Available at: [Link]

  • Kóti, J., et al. (2007). Synthesis and Spectroscopic Studies of Some Hydrogenated Thiazolo[2,3-a]isoquinolines. Molecules, 12(3), 576-590. Available at: [Link]

  • Chemsrc. (n.d.). 1-Chloro-5-methylisoquinoline. Retrieved from [Link]

  • Robison, M. M., & Robison, B. L. (1956). Reaction of 1-Chloroisoquinoline with Peracetic Acid. The Journal of Organic Chemistry, 21(11), 1337-1337. Available at: [Link]

  • MDPI. (2019, November 10). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Retrieved from [Link]

  • Myers, A. G. Research Group. (2011, September 9). A Versatile Synthesis of Substituted Isoquinolines. Retrieved from [Link]

  • Sharma, A., et al. (2025, August 26). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Sustainability. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-chloro-3-methyl-5-nitro-isoquinoline. Retrieved from [Link]

  • RSC Publishing. (n.d.). 1-Chloro-1,3-bis(dimethylamino)-2-azapropenylium salts: intermediates for the synthesis of 1,3,5-triazines, pyrimidines, isoquinolines, quinazolines, and a 1,3,5-thiadiazinium salt. Retrieved from [Link]

  • ACS Publications. (2023, October 27). Synthesis of Isoquinolines and Related Heterocycles under Visible-Light Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. Retrieved from [Link]

  • Mishra, R., et al. (2022). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. Molecules, 27(15), 5035. Available at: [Link]

  • NextSDS. (n.d.). 1-Chloro-3-ethylisoquinoline — Chemical Substance Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel isoquinoline derivatives as antimicrobial agents. Retrieved from [Link]

  • MDPI. (2022, August 10). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. Retrieved from [Link]

  • US EPA. (n.d.). CAS Registry - List Details - SRS. Retrieved from [Link]

  • SlidePlayer. (n.d.). Preparation and Properties of Isoquinoline. Retrieved from [Link]

  • MDPI. (2024, December 31). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Retrieved from [Link]

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Exploratory

Unlocking the Pharmacological Potential of 1-Chloro-5-ethyl-3-methylisoquinoline Derivatives: A Technical Guide to Scaffold Functionalization and Target Engagement

Executive Summary: The Isoquinoline Scaffold in Modern Drug Discovery The isoquinoline nucleus is a highly privileged structural motif in medicinal chemistry, forming the backbone of numerous natural alkaloids (e.g., pap...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Isoquinoline Scaffold in Modern Drug Discovery

The isoquinoline nucleus is a highly privileged structural motif in medicinal chemistry, forming the backbone of numerous natural alkaloids (e.g., papaverine) and synthetic therapeutics[1]. Among the vast array of building blocks, 1-Chloro-5-ethyl-3-methylisoquinoline (CAS: 1602164-48-6) stands out as a highly versatile intermediate[2][3].

From a structural perspective, the pharmacological potential of this scaffold relies on three critical features:

  • C1-Chloro Reactivity: The chlorine atom at the C1 position is highly activated by the adjacent electron-withdrawing imine nitrogen[4]. This enables facile nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions, allowing researchers to rapidly generate diverse libraries of 1-substituted derivatives.

  • C3-Methyl Group: Provides a localized steric boundary that can lock the conformation of C1-attached pharmacophores, enhancing target residence time.

  • C5-Ethyl Group: Modulates the lipophilicity (LogP) of the molecule, improving membrane permeability while providing hydrophobic contacts deep within target binding pockets.

This whitepaper details the mechanistic rationale, synthetic workflows, and biological validation protocols for developing 1-chloro-5-ethyl-3-methylisoquinoline derivatives into potent epigenetic modulators and kinase inhibitors.

Mechanistic Target Engagement

Epigenetic Modulation: Targeting PRMT5

Protein Arginine Methyltransferase 5 (PRMT5) is a Type II PRMT that catalyzes the symmetric dimethylation of arginine residues on histones (H4R3, H3R8) and non-histone proteins, driving tumor proliferation in Non-Hodgkin's Lymphoma and MTAP-deleted cancers[5][6].

Isoquinoline and tetrahydroisoquinoline (THIQ) derivatives have emerged as best-in-class PRMT5 inhibitors[7]. When functionalized at the C1 position, the isoquinoline core acts as a critical anchor within the PRMT5:MEP50 hetero-octameric complex[8][9].

  • Causality of Binding: The isoquinoline ring engages in a strong π−π stacking interaction with the Phe327 residue of PRMT5. Simultaneously, the electron-rich aromatic system participates in a cation- π interaction with the positively charged sulfonium group of the S-adenosylmethionine (SAM) cofactor, contributing over 3 kcal/mol to the binding energy[5][8].

G SAM SAM Cofactor PRMT5 PRMT5:MEP50 Complex SAM->PRMT5 Binds SDMA Symmetric Dimethylarginine PRMT5->SDMA Catalyzes Iso Isoquinoline Derivative Iso->PRMT5 Blocks Pocket (π-π stacking) Substrate Histone H4R3 Substrate->PRMT5 Binds Cancer Tumor Proliferation SDMA->Cancer Promotes

Mechanism of PRMT5 inhibition by isoquinoline derivatives.

Precision Kinase Inhibition: HER2 and Haspin

Beyond epigenetics, isoquinoline derivatives are potent kinase inhibitors[10][11]. For instance, quinazoline-tethered isoquinolines have been rationally designed to overcome the selectivity challenges between Human Epidermal Growth Factor Receptor 2 (HER2) and EGFR[12].

  • Causality of Selectivity: Replacing traditional quinoline moieties with isoquinoline bioisosteres alters the hydrogen-bond vector in the kinase hinge region. This subtle geometric shift yields a 7- to 12-fold enhancement in HER2 selectivity over EGFR, driving potent anti-proliferative effects in HER2-dependent SKBR3 breast cancer cells[12][13]. Furthermore, pyrrolo-fused isoquinolines have demonstrated low nanomolar potency against Haspin kinase, an atypical kinase regulating mitosis[10].

Quantitative Pharmacological Data

The following table synthesizes the pharmacological potency of representative isoquinoline derivatives across key oncology targets, demonstrating the scaffold's versatility[7][10][12][14].

Derivative ClassKey SubstituentsPrimary TargetCell LineReported Potency (IC₅₀)Mechanism of Action
Tetrahydroisoquinolines C1-FunctionalizedPRMT5MV-4-11 (AML)4.2 nMSAM-uncompetitive inhibition; blocks H4R3 methylation[7]
Isoquinoline-Quinazolines Triazole-linkedHER2 KinaseSKBR3 (Breast)103 nMATP-competitive hinge binding; HER2 over EGFR selectivity[12]
Pyrrolo[3,2-g]isoquinolines C3-HeteroaromaticHaspin KinaseHeLa (Cervical)10–80 nMMitotic arrest via Thr3 phosphorylation inhibition[10]
Tricyclic Isoquinolines 8,9-DimethoxyBacterial TargetsS. aureus16 µg/mL (MIC)Disruption of bacterial cell wall/DNA synthesis[14]

Self-Validating Experimental Protocols

To translate the 1-Chloro-5-ethyl-3-methylisoquinoline scaffold into actionable therapeutics, researchers must employ robust, self-validating workflows. The protocols below integrate internal controls to ensure data integrity.

Protocol A: C1-Functionalization via Buchwald-Hartwig Amination

Rationale: The C1-Cl bond is primed for oxidative addition. Using a palladium catalyst allows for the coupling of diverse amines to explore the PRMT5/Kinase binding pockets.

  • Reagent Preparation: In a nitrogen-filled glovebox, combine 1-Chloro-5-ethyl-3-methylisoquinoline (1.0 eq), the desired primary/secondary amine (1.2 eq), Pd₂(dba)₃ (0.05 eq), XPhos ligand (0.1 eq), and Cs₂CO₃ (2.0 eq) in anhydrous 1,4-dioxane (0.2 M).

  • Reaction Execution: Seal the vessel, remove from the glovebox, and heat at 90°C for 12 hours. Causality: Heating facilitates the transmetalation and reductive elimination steps of the catalytic cycle.

  • Orthogonal Validation (LC-MS/NMR): Quench with water, extract with EtOAc. Analyze the crude mixture via LC-MS. The disappearance of the starting material mass ( [M+H]+ corresponding to the chlorine isotope pattern) and the appearance of the product mass validates successful coupling.

  • Purification: Purify via flash chromatography (Hexanes/EtOAc gradient) to yield the 1-amino-5-ethyl-3-methylisoquinoline derivative.

G Scaffold 1-Chloro-5-ethyl- 3-methylisoquinoline Reaction Pd-Catalyzed Cross-Coupling Scaffold->Reaction Library Derivative Library Reaction->Library Diversification Screening TR-FRET / ADP-Glo Biochemical Screen Library->Screening Hit Lead Optimization Screening->Hit Activity Validation

Synthetic workflow from the 1-chloro isoquinoline scaffold to lead discovery.

Protocol B: Self-Validating TR-FRET PRMT5 Inhibition Assay

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides a highly sensitive, low-background readout for PRMT5 methyltransferase activity[5].

  • Assay Setup: Prepare assay buffer (50 mM Tris-HCl pH 8.0, 1 mM DTT, 0.01% Tween-20).

  • Compound Incubation: Dispense 100 nL of the synthesized isoquinoline derivatives (10-point dose-response, 3-fold dilutions) into a 384-well ProxiPlate. Add 5 µL of PRMT5:MEP50 complex (final concentration 2 nM). Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 5 µL of substrate mix containing SAM (1 µM) and biotinylated-Histone H4 peptide (100 nM). Incubate for 60 minutes.

  • Detection & Internal Controls: Add 10 µL of detection buffer containing Eu-labeled anti-sDMA antibody (donor) and Streptavidin-APC (acceptor).

    • Positive Control: GSK-3326595 (known PRMT5 inhibitor) to validate assay sensitivity[5][7].

    • Negative Control: DMSO vehicle to establish maximum enzyme activity ( Emax​ ).

  • Data Acquisition: Read the plate on a multi-mode reader (Excitation: 337 nm; Emission: 665 nm / 615 nm). Calculate the FRET ratio. A decrease in the FRET ratio correlates directly with target inhibition.

References

  • Semantic Scholar. "Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review." Semantic Scholar. Available at: [Link][15]

  • National Institutes of Health (NIH). "Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design." PMC. Available at: [Link][1]

  • MDPI. "Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase." MDPI. Available at: [Link][10]

  • National Institutes of Health (NIH). "Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR." PMC. Available at:[Link][12]

  • ACS Publications. "Design, Synthesis, and Biological Evaluation of 3,4-Dihydroisoquinolin-1(2H)-one Derivatives as Protein Arginine Methyltransferase 5 Inhibitors." Journal of Medicinal Chemistry. Available at:[Link][5]

  • MDPI. "Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy." MDPI. Available at: [Link][7]

  • RSC Publishing. "Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR." RSC Medicinal Chemistry. Available at: [Link][13]

  • ACS Publications. "PRMT5: A Promising Synthetical Lethal Target for MTAP-Deleted Cancers." Journal of Medicinal Chemistry. Available at: [Link][6]

  • MDPI. "Targeting PRMT5: Current Inhibitors and Emerging Strategies for Therapeutic Intervention." MDPI. Available at:[Link][8]

  • National Institutes of Health (NIH). "Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors." PMC. Available at:[Link][9]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 1-Chloro-5-ethyl-3-methylisoquinoline

Target Molecule: 1-Chloro-5-ethyl-3-methylisoquinoline (CAS: 1602164-48-6) [2] Application: Advanced building block for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) in the development of novel isoqui...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: 1-Chloro-5-ethyl-3-methylisoquinoline (CAS: 1602164-48-6) [2] Application: Advanced building block for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) in the development of novel isoquinoline-based alkaloid analogs and pharmaceutical candidates.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis of highly substituted 1-chloroisoquinolines requires precise regiocontrol. Traditional electrophilic aromatic substitution on the isoquinoline core often yields mixtures of isomers. To ensure absolute regioselectivity for the 5-ethyl and 3-methyl substitutions, a de novo construction of the isoquinoline core is preferred, followed by late-stage functionalization at the C1 position.

Our validated three-step protocol employs the following sequence:

  • Palladium-Catalyzed Annulation (Larock Synthesis): The reaction of 2-iodo-3-ethylbenzaldehyde tert-butylimine with propyne constructs the 5-ethyl-3-methylisoquinoline core. The tert-butylimine directs the palladium insertion and prevents premature aldehyde hydrolysis, while the terminal alkyne ensures complete regioselectivity (the terminal carbon becomes C4, and the substituted carbon becomes C3) [1].

  • N-Oxidation: Treatment with m-chloroperoxybenzoic acid (mCPBA) converts the basic isoquinoline nitrogen to its corresponding N-oxide. This step activates the C1 position for subsequent nucleophilic attack.

  • Deoxygenative Chlorination: Utilizing phosphorus oxychloride ( POCl3​ ), the N-oxide undergoes a Boekelheide-type rearrangement. POCl3​ acts as both the activating electrophile (forming a phosphorodichloridate intermediate) and the chloride source, driving the regioselective formation of the C1-C1 bond.

G A 2-Iodo-3-ethylbenzaldehyde tert-butylimine + Propyne B 5-Ethyl-3-methylisoquinoline (Core Annulation) A->B Pd(OAc)2, DMF, 100°C C 5-Ethyl-3-methylisoquinoline N-oxide (Activation) B->C mCPBA, DCM, 0°C to RT D 1-Chloro-5-ethyl-3-methylisoquinoline (Final Product) C->D POCl3, Reflux

Figure 1: Three-step synthetic pathway for 1-Chloro-5-ethyl-3-methylisoquinoline.

Experimental Protocols

Step 1: Synthesis of 5-Ethyl-3-methylisoquinoline

Causality Check: Sodium carbonate ( Na2​CO3​ ) is utilized as a mild base to regenerate the active Pd(0) species without hydrolyzing the sensitive imine intermediate.

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, charge 2-iodo-3-ethylbenzaldehyde tert-butylimine (10.0 mmol), palladium(II) acetate ( Pd(OAc)2​ , 0.5 mmol, 5 mol%), and anhydrous Na2​CO3​ (20.0 mmol).

  • Solvent & Reactant Addition: Add 25 mL of anhydrous N,N-dimethylformamide (DMF). Purge the solution with propyne gas for 15 minutes at room temperature, then seal the flask.

  • Reaction: Heat the mixture to 100 °C in a pre-heated oil bath for 12 hours. Monitor the consumption of the starting material via TLC (Hexanes/EtOAc 8:2).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (100 mL) and filter through a pad of Celite to remove palladium black.

  • Purification: Wash the organic filtrate with water (3 × 50 mL) and brine (50 mL) to remove DMF. Dry over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to yield the intermediate as a pale yellow oil.

Step 2: Synthesis of 5-Ethyl-3-methylisoquinoline N-oxide

Causality Check: mCPBA is selected over aqueous H2​O2​ to maintain anhydrous conditions, preventing potential ring-opening or hydration side reactions at the electron-deficient isoquinoline core.

  • Preparation: Dissolve 5-ethyl-3-methylisoquinoline (7.5 mmol) in 40 mL of anhydrous dichloromethane (DCM) in a round-bottom flask. Cool the solution to 0 °C using an ice-water bath.

  • Oxidation: Slowly add mCPBA (77% max, 9.0 mmol, 1.2 eq) in small portions over 20 minutes to control the exothermic peroxy-acid reaction.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Workup: Quench the reaction by adding 30 mL of saturated aqueous sodium bicarbonate ( NaHCO3​ ) and 10 mL of 10% sodium thiosulfate ( Na2​S2​O3​ ) to neutralize unreacted peracid and remove m-chlorobenzoic acid byproduct.

  • Extraction: Separate the organic layer, extract the aqueous layer with DCM (2 × 20 mL), dry the combined organics over Na2​SO4​ , and evaporate to yield the N-oxide. This intermediate is typically pure enough (>95%) for immediate use.

Step 3: Deoxygenative Chlorination

Causality Check: The reaction is run neat in POCl3​ to maximize the collision frequency between the N-oxide and the electrophile, driving the thermodynamically favorable aromatization and chloride addition at C1.

  • Preparation: In a dry, two-neck round-bottom flask equipped with a reflux condenser, dissolve the N-oxide (6.0 mmol) in neat phosphorus oxychloride ( POCl3​ , 15 mL). Caution: POCl3​ is highly reactive with water; ensure all glassware is strictly anhydrous.

  • Reaction: Heat the mixture to reflux (approx. 105 °C) for 3 hours. The solution will darken as the reaction proceeds.

  • Quenching (Critical Step): Cool the mixture to room temperature. Carefully and slowly pour the mixture over 100 g of crushed ice with vigorous stirring to safely hydrolyze the excess POCl3​ .

  • Neutralization: Slowly add solid Na2​CO3​ or concentrated ammonium hydroxide until the aqueous mixture reaches pH 8.

  • Isolation: Extract the aqueous phase with DCM (3 × 40 mL). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate.

  • Final Purification: Purify the crude residue by flash chromatography (Hexanes/EtOAc 95:5) to isolate 1-Chloro-5-ethyl-3-methylisoquinoline as an off-white solid.

Quantitative Data & Characterization Summary

The following table summarizes the expected yields and key self-validating analytical markers for each step of the protocol.

StepProductExpected YieldKey MS/NMR Analytical Markers
15-Ethyl-3-methylisoquinoline78 - 85%ESI-MS: [M+H]+ m/z 172.11H NMR: Singlet at ~9.1 ppm (C1-H)
25-Ethyl-3-methylisoquinoline N-oxide88 - 92%ESI-MS: [M+H]+ m/z 188.11H NMR: C1-H shifts upfield to ~8.7 ppm
31-Chloro-5-ethyl-3-methylisoquinoline70 - 75%ESI-MS: [M+H]+ m/z 206.0 / 208.0 (3:1 isotopic pattern)1H NMR: Disappearance of C1-H singlet

References

  • Organic Chemistry Portal. Synthesis of isoquinolines. Literature review of palladium-catalyzed coupling of tert-butylimines of o-iodobenzaldehydes with terminal acetylenes (Larock Synthesis). Available at:[Link]

Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution of 1-Chloro-5-ethyl-3-methylisoquinoline

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Isoquinoline Scaffold and the Nuances of Nucleophilic Aromatic Substitution The isoquinoline c...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Isoquinoline Scaffold and the Nuances of Nucleophilic Aromatic Substitution

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2][3][4] The ability to functionalize this heterocyclic system is paramount for the development of new therapeutic agents.[1][2] Nucleophilic aromatic substitution (SNAr) stands out as a powerful and versatile tool for the late-stage functionalization of electron-deficient (hetero)aromatic rings, such as isoquinoline.[5][6]

In contrast to electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on an aromatic ring, leading to the displacement of a leaving group.[7][8] This process is facilitated by the presence of electron-withdrawing groups that can stabilize the negatively charged intermediate, known as a Meisenheimer complex.[8][9] In the context of 1-chloro-5-ethyl-3-methylisoquinoline, the nitrogen atom within the isoquinoline ring acts as an intrinsic electron-withdrawing group, activating the C1 and C3 positions for nucleophilic attack.[5][10]

This guide provides a comprehensive overview and detailed protocols for conducting SNAr reactions on 1-chloro-5-ethyl-3-methylisoquinoline. We will delve into the mechanistic underpinnings, experimental design considerations, and step-by-step methodologies for the successful synthesis of a diverse range of substituted isoquinoline derivatives.

Understanding the Reactivity of 1-Chloro-5-ethyl-3-methylisoquinoline

The reactivity of the C1-chloro substituent in 1-chloro-5-ethyl-3-methylisoquinoline towards nucleophilic displacement is governed by a combination of electronic and steric factors.

  • Electronic Effects: The nitrogen atom in the isoquinoline ring significantly acidifies the protons on the ring and makes the ring electron-deficient, thereby activating the C1 position for nucleophilic attack. The electron-donating nature of the methyl group at C3 and the ethyl group at C5 will have a modest deactivating effect compared to an unsubstituted ring. However, the inherent activation by the ring nitrogen is generally sufficient to allow the SNAr reaction to proceed under appropriate conditions.

  • Leaving Group: The chloride at the C1 position is a good leaving group for SNAr reactions.

  • Steric Hindrance: The methyl group at the C3 position and the ethyl group at the C5 position can exert some steric hindrance, which may influence the rate of reaction, particularly with bulky nucleophiles.

Experimental Design and Optimization

The success of a nucleophilic aromatic substitution reaction hinges on the careful selection of reaction parameters.

Choice of Nucleophile

A wide array of nucleophiles can be employed in SNAr reactions with 1-chloro-5-ethyl-3-methylisoquinoline. The choice of nucleophile will be dictated by the desired final product. Common nucleophiles include:

  • Amines (Primary and Secondary): To introduce amino functionalities.

  • Alcohols/Alkoxides: To synthesize alkoxyisoquinolines.

  • Thiols/Thiolates: For the preparation of thioether derivatives.

The nucleophilicity of the chosen reagent is a critical factor. Stronger nucleophiles will generally react faster and under milder conditions. For less reactive nucleophiles, the use of a base to generate the corresponding anion (e.g., alkoxide from alcohol) can significantly enhance the reaction rate.

Solvent Selection

Polar aprotic solvents are typically the solvents of choice for SNAr reactions as they can solvate the cationic counter-ion of the nucleophile, thereby increasing its nucleophilicity, and are generally stable to the reaction conditions. Suitable solvents include:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • N-Methyl-2-pyrrolidone (NMP)

  • Acetonitrile (ACN)

Role of the Base

When using nucleophiles that are not inherently anionic (e.g., amines, alcohols, thiols), a base is often required to either deprotonate the nucleophile or to act as a scavenger for the HCl generated during the reaction. Common bases include:

  • Potassium Carbonate (K₂CO₃)

  • Cesium Carbonate (Cs₂CO₃)

  • Sodium Hydride (NaH) (for generating alkoxides/thiolates)

  • Organic bases such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

Reaction Temperature

The reaction temperature is a crucial parameter that needs to be optimized. While some highly activated substrates may react at room temperature, SNAr reactions on 1-chloro-5-ethyl-3-methylisoquinoline will likely require elevated temperatures, typically in the range of 80-150 °C. Microwave irradiation can also be a valuable tool to accelerate these reactions.[11]

General Experimental Workflow

The following diagram illustrates a typical workflow for the nucleophilic aromatic substitution of 1-chloro-5-ethyl-3-methylisoquinoline.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Combine 1-Chloro-5-ethyl-3-methylisoquinoline, Nucleophile, and Base in a dry flask add_solvent Add Anhydrous Polar Aprotic Solvent (e.g., DMF, DMSO) start->add_solvent heat Heat the reaction mixture (80-150 °C) and monitor progress by TLC or LC-MS add_solvent->heat quench Cool to RT and quench (e.g., with water or aqueous NH4Cl) heat->quench extract Extract with an organic solvent (e.g., EtOAc, DCM) quench->extract dry Dry the organic layer, filter, and concentrate extract->dry purify Purify the crude product (e.g., column chromatography) dry->purify characterize Characterize the purified product (NMR, MS, etc.) purify->characterize

Caption: General experimental workflow for the SNAr reaction.

Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization for specific nucleophiles and reaction scales.

Protocol 1: Synthesis of N-Substituted 1-Amino-5-ethyl-3-methylisoquinolines

This protocol describes the reaction of 1-chloro-5-ethyl-3-methylisoquinoline with a primary or secondary amine.

Materials:

  • 1-Chloro-5-ethyl-3-methylisoquinoline

  • Amine nucleophile (1.2 - 2.0 equivalents)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 equivalents)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-chloro-5-ethyl-3-methylisoquinoline (1.0 eq), the desired amine nucleophile (1.5 eq), and potassium carbonate (2.0 eq).

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to achieve a substrate concentration of 0.1-0.5 M.

  • Stir the reaction mixture at 100-120 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete (typically 4-24 hours), allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water (3x) to remove the DMF and inorganic salts.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted 1-amino-5-ethyl-3-methylisoquinoline.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of 1-Alkoxy-5-ethyl-3-methylisoquinolines

This protocol details the synthesis of 1-alkoxyisoquinolines via reaction with an alcohol in the presence of a strong base.

Materials:

  • 1-Chloro-5-ethyl-3-methylisoquinoline

  • Alcohol nucleophile (e.g., methanol, ethanol, benzyl alcohol) (as solvent or in excess)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.5 equivalents)

  • Anhydrous Tetrahydrofuran (THF) or Dioxane

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry, three-necked round-bottom flask under an inert atmosphere, add the alcohol (10-20 equivalents) and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath and carefully add sodium hydride (1.5 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Add a solution of 1-chloro-5-ethyl-3-methylisoquinoline (1.0 eq) in a minimal amount of anhydrous THF to the reaction mixture.

  • Heat the reaction to reflux (or a temperature determined by optimization, e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and cautiously quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired 1-alkoxy-5-ethyl-3-methylisoquinoline.

  • Confirm the structure and purity of the product by appropriate analytical methods (NMR, MS).

Data Presentation: Expected Outcomes

The following table summarizes the anticipated reaction conditions and potential yields for the SNAr of 1-chloro-5-ethyl-3-methylisoquinoline with various nucleophiles. These are representative values and may vary depending on the specific nucleophile and reaction scale.

NucleophileBaseSolventTemperature (°C)Typical Reaction Time (h)Expected Yield (%)
AnilineK₂CO₃DMF12012-2460-80
PiperidineCs₂CO₃DMSO1004-875-95
Benzyl AlcoholNaHTHF808-1665-85
Sodium Methoxide-MethanolReflux6-1270-90
ThiophenolK₂CO₃DMF1004-880-95

Mechanism of Nucleophilic Aromatic Substitution on Isoquinoline

The SNAr reaction on 1-chloro-5-ethyl-3-methylisoquinoline proceeds via a two-step addition-elimination mechanism.

Sources

Method

Application Notes and Protocols for the Functionalization of the Isoquinoline Ring using 1-Chloro-5-ethyl-3-methylisoquinoline

Introduction: The Isoquinoline Scaffold as a Privileged Structure in Drug Discovery The isoquinoline core is a prominent heterocyclic motif found in a vast array of natural products and synthetic pharmaceuticals.[1][2] I...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Isoquinoline Scaffold as a Privileged Structure in Drug Discovery

The isoquinoline core is a prominent heterocyclic motif found in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its rigid, planar structure provides a versatile template for the design of molecules with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][3][4] The functionalization of the isoquinoline ring system is therefore a critical endeavor in medicinal chemistry, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.[1][5] This guide focuses on the strategic functionalization of the isoquinoline ring, starting from the versatile building block, 1-Chloro-5-ethyl-3-methylisoquinoline. The presence of the chlorine atom at the C-1 position, activated by the ring nitrogen, makes it an excellent handle for a variety of chemical transformations.[6]

Reactivity Profile of 1-Chloro-5-ethyl-3-methylisoquinoline

The chemical behavior of 1-Chloro-5-ethyl-3-methylisoquinoline is primarily dictated by the electrophilic nature of the C-1 carbon. This is a consequence of the electron-withdrawing effect of the adjacent nitrogen atom and the chlorine substituent. This inherent reactivity makes the compound an ideal substrate for several key transformation classes, including:

  • Palladium-Catalyzed Cross-Coupling Reactions: These reactions are cornerstones of modern organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[7][8] For 1-Chloro-5-ethyl-3-methylisoquinoline, the most relevant transformations include:

    • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl and heteroaryl boronic acids.[5][9]

    • Buchwald-Hartwig Amination: For the synthesis of C-N bonds with a wide range of amines.[10][11]

    • Sonogashira Coupling: For the creation of C-C triple bonds with terminal alkynes.[12][13]

  • Nucleophilic Aromatic Substitution (SNAr): The activated nature of the C-1 position allows for the direct displacement of the chloride by various nucleophiles.[14][15]

This document provides detailed protocols and expert insights for leveraging these reactions to generate diverse libraries of functionalized isoquinoline derivatives based on the 1-Chloro-5-ethyl-3-methylisoquinoline scaffold.

PART 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules. The general catalytic cycle for these transformations is depicted below.

Palladium Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-X Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Oxidative Addition->Ar-Pd(II)(X)L_n Transmetalation Transmetalation Ar-Pd(II)(X)L_n->Transmetalation R-M Ar-Pd(II)(R)L_n Ar-Pd(II)(R)L_n Transmetalation->Ar-Pd(II)(R)L_n Reductive Elimination Reductive Elimination Ar-Pd(II)(R)L_n->Reductive Elimination Reductive Elimination->Pd(0)L_n Regeneration Ar-R Ar-R Reductive Elimination->Ar-R

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Synthesis of 1-Aryl-5-ethyl-3-methylisoquinolines

The Suzuki-Miyaura coupling is a highly versatile method for the formation of C-C bonds, particularly for creating biaryl structures.[5][16] In the context of 1-Chloro-5-ethyl-3-methylisoquinoline, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the C-1 position.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The choice of palladium source and phosphine ligand is crucial for reaction efficiency. For chloro-heteroaromatic substrates, electron-rich and bulky phosphine ligands such as SPhos or XPhos are often employed to promote the oxidative addition step, which can be challenging with less reactive chlorides.[17]

  • Base: A base is required to activate the boronic acid for transmetalation.[16] Inorganic bases like potassium carbonate or cesium carbonate are commonly used. The choice of base can influence the reaction rate and the tolerance of functional groups.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is often used to dissolve both the organic and inorganic reaction components.

Experimental Protocol: Suzuki-Miyaura Coupling

Step Procedure Rationale
1 To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 1-Chloro-5-ethyl-3-methylisoquinoline (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
2 Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).The catalyst and ligand are added as solids.
3 Add the degassed solvent system (e.g., dioxane/water, 4:1 v/v).Degassing the solvent removes dissolved oxygen, which can poison the catalyst.
4 Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.Heating is generally required to drive the reaction to completion.
5 Monitor the reaction progress by TLC or LC-MS.This allows for the determination of the reaction endpoint.
6 Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
7 Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.This workup procedure removes inorganic salts and water.
8 Concentrate the organic layer in vacuo and purify the crude product by column chromatography on silica gel.Purification yields the desired 1-aryl-5-ethyl-3-methylisoquinoline.

Representative Data (Hypothetical):

Arylboronic Acid Catalyst/Ligand Base Solvent Temp (°C) Yield (%)
Phenylboronic acidPd(OAc)₂/SPhosK₂CO₃Dioxane/H₂O10085
4-Methoxyphenylboronic acidPd₂(dba)₃/XPhosCs₂CO₃Toluene/H₂O11092
3-Pyridylboronic acidPdCl₂(dppf)K₃PO₄DME/H₂O9078
Buchwald-Hartwig Amination: Synthesis of 1-Amino-5-ethyl-3-methylisoquinolines

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines.[10][18] This reaction is particularly valuable for introducing primary and secondary amine functionalities at the C-1 position of the isoquinoline core.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: Similar to the Suzuki coupling, bulky and electron-rich phosphine ligands are preferred. Ligands like BrettPhos and RuPhos have shown excellent performance in the amination of chloro-heteroarenes.[18]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or sodium tert-butoxide (NaOtBu) are commonly used.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are necessary to prevent quenching of the strong base.

Experimental Protocol: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine 1-Chloro-5-ethyl-3-methylisoquinoline, Amine, and Base in a Schlenk flask B Add Pd catalyst and ligand A->B C Add anhydrous, degassed solvent B->C D Heat under inert atmosphere C->D E Monitor by TLC/LC-MS D->E F Quench reaction and perform aqueous workup E->F G Purify by column chromatography F->G

Caption: Workflow for the Buchwald-Hartwig amination.

Step Procedure Rationale
1 In an oven-dried Schlenk flask under an inert atmosphere, add 1-Chloro-5-ethyl-3-methylisoquinoline (1.0 equiv) and the base (e.g., NaOtBu, 1.5 equiv).Rigorously anhydrous conditions are essential for this reaction.
2 Add the palladium precatalyst (e.g., BrettPhos Pd G3, 1-3 mol%).Precatalysts are often used for their air stability and ease of handling.
3 Add the anhydrous, degassed solvent (e.g., toluene).
4 Add the amine (1.2-1.5 equiv) via syringe.
5 Heat the reaction mixture to the desired temperature (typically 90-120 °C) with stirring.
6 After completion (monitored by TLC or LC-MS), cool the reaction to room temperature.
7 Carefully quench the reaction with saturated aqueous NH₄Cl solution.The quench should be done cautiously as the reaction mixture is basic.
8 Extract the product with an organic solvent, wash with brine, dry, and concentrate.
9 Purify the crude product by column chromatography.This will yield the desired 1-amino-5-ethyl-3-methylisoquinoline derivative.

Representative Data (Hypothetical):

Amine Catalyst/Ligand Base Solvent Temp (°C) Yield (%)
MorpholineBrettPhos Pd G3NaOtBuToluene11095
AnilineRuPhos Pd G3LHMDSDioxane10088
BenzylamineXPhos Pd G2K₃PO₄THF9082
Sonogashira Coupling: Synthesis of 1-Alkynyl-5-ethyl-3-methylisoquinolines

The Sonogashira coupling enables the formation of a C-C triple bond between a terminal alkyne and an aryl halide.[12][19] This reaction provides a direct route to 1-alkynylisoquinolines, which are valuable intermediates for further transformations or as final products with potential biological activity.

Causality Behind Experimental Choices:

  • Catalyst System: The Sonogashira reaction typically employs a dual catalyst system consisting of a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) as a co-catalyst.[12] The copper co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and to neutralize the HX generated during the reaction.

  • Solvent: Aprotic solvents like THF, DMF, or toluene are commonly used.

Experimental Protocol: Sonogashira Coupling

Step Procedure Rationale
1 To a Schlenk flask under an inert atmosphere, add 1-Chloro-5-ethyl-3-methylisoquinoline (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).
2 Add the anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., TEA, 2.0-3.0 equiv).The amine base also serves as part of the solvent system in some cases.
3 Add the terminal alkyne (1.2-1.5 equiv) dropwise via syringe.
4 Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until completion (monitored by TLC or LC-MS).Sonogashira couplings can often be run at milder temperatures than other cross-coupling reactions.
5 Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst residues.
6 Concentrate the filtrate and partition the residue between an organic solvent and water.
7 Wash the organic layer, dry, and concentrate.
8 Purify the crude product by column chromatography.This affords the target 1-alkynyl-5-ethyl-3-methylisoquinoline.

Representative Data (Hypothetical):

Alkyne Pd Catalyst Cu Co-catalyst Base Solvent Temp (°C) Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂CuITEATHF5090
TrimethylsilylacetylenePd(PPh₃)₄CuIDIPATolueneRT93
Propargyl alcoholPd(OAc)₂/SPhosCuIK₂CO₃DMF6085

PART 2: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution provides a direct, often metal-free, method for the functionalization of activated aryl halides.[14][20] The electron-deficient nature of the C-1 position in 1-Chloro-5-ethyl-3-methylisoquinoline makes it susceptible to attack by strong nucleophiles.

SNAr_Mechanism Start 1-Chloro-5-ethyl-3-methylisoquinoline + Nu⁻ Intermediate Meisenheimer Complex (Resonance Stabilized Anionic Intermediate) Start->Intermediate Nucleophilic Attack Product 1-Substituted-5-ethyl-3-methylisoquinoline + Cl⁻ Intermediate->Product Loss of Leaving Group

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Causality Behind Experimental Choices:

  • Nucleophile: A wide range of nucleophiles can be employed, including alkoxides, thiolates, and amines. The strength of the nucleophile will influence the reaction conditions required.

  • Solvent: Polar aprotic solvents such as DMF, DMSO, or NMP are typically used to dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex).[20]

  • Temperature: Elevated temperatures are often necessary to overcome the activation energy for the formation of the Meisenheimer complex.

Experimental Protocol: Nucleophilic Aromatic Substitution

Step Procedure Rationale
1 To a round-bottom flask, add 1-Chloro-5-ethyl-3-methylisoquinoline (1.0 equiv) and the nucleophile (1.5-2.0 equiv). For solid nucleophiles, they can be added directly. For alkoxides or thiolates, they are often generated in situ from the corresponding alcohol or thiol and a base (e.g., NaH).
2 Add the polar aprotic solvent (e.g., DMF).
3 Heat the reaction mixture to the desired temperature (e.g., 80-150 °C) with stirring.
4 Monitor the reaction by TLC or LC-MS.
5 Upon completion, cool the reaction to room temperature and pour it into ice-water.This often precipitates the product and helps to dissolve the polar solvent.
6 Collect the precipitate by filtration or extract the aqueous layer with an organic solvent.
7 Wash the organic layer or the collected solid, dry, and purify by recrystallization or column chromatography.This provides the purified 1-substituted isoquinoline derivative.

Representative Data (Hypothetical):

Nucleophile Solvent Temp (°C) Yield (%)
Sodium methoxideDMF10094
Sodium thiophenoxideDMSO12089
PiperidineNMP15080

Conclusion

1-Chloro-5-ethyl-3-methylisoquinoline is a highly valuable and versatile starting material for the synthesis of a diverse range of functionalized isoquinoline derivatives. The protocols outlined in this guide for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and nucleophilic aromatic substitution provide robust and reliable methods for researchers in drug discovery and development. By understanding the underlying principles and carefully selecting the reaction conditions, scientists can efficiently generate libraries of novel isoquinoline-based compounds for biological screening and the identification of new therapeutic leads.

References

  • Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. [Link]

  • Synthesis of substituted isoquinolines via Pd-catalyzed cross-coupling approaches. PubMed. [Link]

  • Yadav, D. et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry. [Link]

  • Larock, R. C. et al. (2001). Synthesis of 3,4-Disubstituted Isoquinolines via Palladium-Catalyzed Cross-Coupling of o-(1-Alkynyl)benzaldimines and Organic Halides. Organic Letters. [Link]

  • Kaczor, A. A. et al. (2024). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules. [Link]

  • Synthesis of 3,4-disubstituted isoquinolines via palladium-catalyzed cross-coupling of o-(1-alkynyl)benzaldimines and organic halides. PubMed. [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Royal Society of Chemistry. [Link]

  • Knappen, J. W. et al. (2012). Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. Organic & Biomolecular Chemistry. [Link]

  • Isoquinolines | Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. Royal Society of Chemistry. [Link]

  • Palladium-Catalyzed Asymmetric Larock Isoquinoline Synthesis to Access Axially Chiral 3,4-Disubstituted Isoquinolines. Journal of the American Chemical Society. [Link]

  • Diversely Functionalized Isoquinoline and Their Core-Embedded Heterocyclic Frameworks: A Privileged Scaffold for Medicinal Chemistry. ResearchGate. [Link]

  • Synthesis of functionalized isoquinolines via sequential cyclization/cross-coupling reactions. PubMed. [Link]

  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. [Link]

  • Base-Controlled Regioselective Functionalization of Chloro-Substituted Quinolines. ResearchGate. [Link]

  • Evolution of the Dearomative Functionalization of Activated Quinolines and Isoquinolines: Expansion of the Electrophile Scope. ChemRxiv. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Rowan University. [Link]

  • Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Yu, X. & Wu, J. (2009). Synthesis of Functionalized Isoquinolines via Sequential Cyclization/Cross-Coupling Reactions. Journal of Combinatorial Chemistry. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Highly Efficient Method for Suzuki Reactions in Aqueous Media. National Institutes of Health. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. Royal Society of Chemistry. [Link]

  • Myers, A. G. et al. (2011). A Versatile Synthesis of Substituted Isoquinolines. Angewandte Chemie International Edition. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Isoquinoline. [Link]

  • Organic Chemistry Portal. Isoquinoline synthesis. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • NC State University Libraries. 16.6 Nucleophilic Aromatic Substitution. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. National Institutes of Health. [Link]

  • Proposed reaction mechanism for the synthesis of isoquinoline derivatives. ResearchGate. [Link]

  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 1-Chloro-5-ethyl-3-methylisoquinoline Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals seeking to optimize the yield and purity of 1-Chloro-5-ethyl-3-methylisoquinolin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals seeking to optimize the yield and purity of 1-Chloro-5-ethyl-3-methylisoquinoline. The synthesis typically involves the deoxygenative chlorination of 5-ethyl-3-methylisoquinolin-1(2H)-one using phosphorus oxychloride (POCl₃). While seemingly straightforward, this transformation is notoriously prone to yield-limiting side reactions, including incomplete conversion, thermal degradation, and product hydrolysis.

This guide provides a mechanistic breakdown, self-validating protocols, and targeted troubleshooting to ensure reproducible, high-yield synthesis.

Mechanistic Overview & Reaction Causality

To troubleshoot effectively, one must understand the causality behind the reaction dynamics. The transformation relies on the tautomerization of the isoquinolin-1(2H)-one to its lactim form, which then acts as a nucleophile.

The Bottleneck: The lactam oxygen is a notoriously weak nucleophile. Relying solely on neat POCl₃ requires extended heating at reflux (>105 °C) to force the reaction. Under these harsh Lewis acidic conditions, the electron-rich isoquinoline core (activated by the 5-ethyl and 3-methyl groups) becomes highly susceptible to thermal degradation and polymerization (tarring).

The Solution: Introducing a promoter such as N,N-dimethylformamide (DMF) alters the reaction pathway. DMF reacts with POCl₃ to generate a Vilsmeier-Haack-type intermediate (chloromethylene-N,N-dimethyliminium chloride). This highly electrophilic species rapidly activates the lactam oxygen, significantly lowering the activation energy barrier. Recent advances in the chlorination of isoquinoline derivatives demonstrate that utilizing such promoters enhances the electrophilicity of the chlorine source, allowing for complete conversion under milder conditions[1].

Self-Validating Experimental Protocol

This optimized catalytic Vilsmeier-type chlorination protocol is designed as a self-validating system: the visual cues directly correlate with mechanistic milestones, ensuring you can verify the reaction's progress in real-time.

Materials:

  • Substrate: 5-Ethyl-3-methylisoquinolin-1(2H)-one (1.0 eq, 10 mmol, 1.87 g)

  • Reagent: Phosphorus oxychloride (POCl₃) (3.0 eq, 30 mmol, 2.8 mL)

  • Promoter: N,N-Dimethylformamide (DMF) (0.1 eq, 1 mmol, 77 µL)

  • Solvent: Anhydrous Toluene (10 mL)

Step-by-Step Methodology:

  • System Purging: Purge a dry, 50 mL round-bottom flask with inert gas (N₂ or Argon). Causality: Atmospheric moisture prematurely hydrolyzes POCl₃, generating HCl gas and reducing the effective stoichiometry of your chlorinating agent.

  • Reagent Loading: Add the 5-ethyl-3-methylisoquinolin-1(2H)-one and anhydrous toluene to the flask. Stir to form a suspension.

  • Activation: Add POCl₃ dropwise at room temperature, followed immediately by the catalytic DMF.

    • Validation Check: A slight exotherm and mild bubbling (HCl gas evolution) should occur as the Vilsmeier intermediate forms.

  • Controlled Heating: Attach a reflux condenser and heat the mixture to 85 °C. Maintain this temperature for 4–6 hours.

    • Validation Check: The opaque suspension will gradually transition into a homogeneous, dark amber solution, visually confirming the consumption of the insoluble lactam starting material.

  • Reaction Monitoring: Monitor via TLC (Hexane/EtOAc 4:1) or LC-MS. Quench a small aliquot in cold methanol for analysis.

  • Evaporation (Critical Step): Once complete, cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove excess POCl₃ and toluene. Minimizing the excess of POCl₃ prior to aqueous workup is a validated strategy to prevent dangerous exotherms and product degradation[2].

  • Reverse Quench: Slowly pour the resulting concentrated residue into vigorously stirred crushed ice (100 g).

    • Causality: Removing excess POCl₃ minimizes the exothermic generation of H₃PO₄/HCl. Pouring into ice ensures the temperature remains < 10 °C, preventing the acidic hydrolysis of the newly formed 1-chloroisoquinoline back to the starting material.

  • Neutralization & Extraction: Carefully neutralize the aqueous mixture to pH 7-8 using saturated aqueous NaHCO₃. Extract with Dichloromethane (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the target product.

Troubleshooting Guide & FAQs

Q: Why is my reaction yield low with a significant amount of unreacted starting material remaining? A: This indicates an activation failure. If you are using neat POCl₃ without a promoter, the weak nucleophilicity of the lactam oxygen is the bottleneck. Incorporate 0.1 equivalents of DMF. This additive generates a highly reactive intermediate that facilitates the initial oxygen attack. Additionally, ensure your POCl₃ is fresh; degraded POCl₃ loses its electrophilic potency and will stall the reaction.

Q: I am seeing complete conversion on LC-MS before workup, but my isolated yield is poor and the starting material reappears. What is happening? A: You are experiencing acid-catalyzed hydrolysis during the quench. The 1-chloro substituent on the isoquinoline ring is highly activated. If the reaction mixture is poured into water without strict temperature control, the violent exothermic reaction of excess POCl₃ with water raises the temperature (>20 °C) in a highly acidic environment. This drives the equilibrium backward, replacing the chloride with a hydroxyl group (which tautomerizes back to the lactam). Always perform a reverse quench into a large excess of crushed ice, maintaining the internal temperature below 10 °C. The diverse applications of POCl₃ underscore the necessity of strict temperature control during workup to preserve halogenated products[3].

Q: The reaction mixture turns into a thick, black tar, and purification is nearly impossible. How can I prevent this? A: Tarring is a classic symptom of thermal degradation caused by excessive heating (e.g., refluxing neat POCl₃ at 105–110 °C for extended periods). The 5-ethyl and 3-methyl groups make the isoquinoline core relatively electron-rich and susceptible to polymerization under harsh Lewis acidic conditions. Lower the reaction temperature to 80–85 °C and use a co-solvent like anhydrous toluene. Toluene acts as a heat sink and dilutes the reactive species, which suppresses intermolecular polymerization while maintaining sufficient kinetics for the desired intramolecular chlorination.

Quantitative Data: Impact of Reaction Conditions on Yield

The table below summarizes how different parameters affect the yield and impurity profile of 1-Chloro-5-ethyl-3-methylisoquinoline.

Reaction ConditionAdditive / PromoterTemp (°C)Time (h)Typical Yield (%)Primary Impurity Profile
Neat POCl₃ (Excess)None110 (Reflux)12 - 1645 - 55High tar, unreacted SM
POCl₃ + Co-solventNone901850 - 60High unreacted SM
POCl₃ + BaseN,N-Dimethylaniline (1 eq)906 - 875 - 85Clean, trace hydrolysis
POCl₃ + Vilsmeier Catalytic DMF (0.1 eq) 85 4 - 6 88 - 95 Highly pure

Process Visualization

Workflow SM 5-Ethyl-3-methylisoquinolin-1(2H)-one (Starting Material) Activation Add POCl3 + Catalytic DMF (Vilsmeier Activation) SM->Activation Heating Heat at 85°C in Toluene (Prevents Tarring) Activation->Heating Forms reactive intermediate Evaporation Remove Excess POCl3 (Reduces Exotherm) Heating->Evaporation Complete conversion Quench Reverse Quench in Ice < 10°C (Prevents Hydrolysis) Evaporation->Quench Product 1-Chloro-5-ethyl-3-methylisoquinoline (Target Product > 90% Yield) Quench->Product Isolation

Optimized workflow for deoxygenative chlorination preventing hydrolysis and tarring.

References

  • Title: POCl3/Sulfoxide and AcCl/Sulfoxide Mediated Chlorination of Pyrrolo[2,1-a]isoquinolines Source: ACS Publications (acs.org) URL: [Link]

  • Title: Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 Source: National Institutes of Health (nih.gov) URL: [Link]

  • Title: A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19) Source: ResearchGate (researchgate.net) URL: [Link]

Sources

Optimization

Technical Support Center: Temperature Optimization for 1-Chloro-5-ethyl-3-methylisoquinoline Workflows

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter challenges when functionalizing highly decorated N-heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter challenges when functionalizing highly decorated N-heterocycles. 1-Chloro-5-ethyl-3-methylisoquinoline (CAS: 1602164-48-6) presents a unique multifactorial optimization challenge. While the C1-position is highly activated for both Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling[1], the adjacent 3-methyl group introduces significant steric hindrance, and the 5-ethyl group exerts a mild electron-donating (+I) effect that subtly deactivates the electrophilic center.

This guide is designed to help researchers and drug development professionals troubleshoot and optimize thermal conditions for this specific substrate.

PART 1: The Causality of Temperature Dynamics

Temperature is not merely a kinetic accelerator; it is a selectivity dial. Understanding the structural nuances of 1-Chloro-5-ethyl-3-methylisoquinoline is critical for rational experimental design:

  • In SNAr Pathways: The +I effect of the 5-ethyl group increases the electron density of the isoquinoline core, raising the activation energy ( Ea​ ) required for a nucleophile to attack the C1 position and form the intermediate Meisenheimer complex. Consequently, temperatures must be pushed higher than those used for unsubstituted 1-chloroisoquinoline[1].

  • In Cross-Coupling Pathways: The 3-methyl group sterically impedes the planar transition state required for palladium oxidative addition. While increasing temperature accelerates oxidative addition, pushing it beyond 100 °C often accelerates competitive β -hydride elimination or protodehalogenation[2]. For sterically hindered substrates, an optimal thermal window (e.g., 80 °C for MIDA boronates) is required to balance activation and catalyst stability[3].

PART 2: Troubleshooting Guides & FAQs

Q1: My SNAr reaction with a secondary amine is stalling at 80 °C, but when I increase the temperature to 150 °C, I see massive degradation. How do I optimize this? A: At 80 °C, the thermal energy is insufficient to overcome the Ea​ barrier raised by the 5-ethyl group's inductive effect. At 150 °C, you are likely inducing thermal degradation of the amine or secondary ring-opening pathways. Solution: Optimize strictly within the 120–130 °C window using a polar aprotic solvent (e.g., NMP or DMSO) to stabilize the anionic transition state. If stalling persists, do not increase the temperature further. Instead, utilize a Buchwald-Hartwig amination approach with BINAP and palladium acetate, which operates efficiently at lower temperatures[4].

Q2: During Suzuki-Miyaura coupling with an aryl boronic acid, I am observing significant amounts of 5-ethyl-3-methylisoquinoline (des-chloro byproduct). Why? A: Protodehalogenation is a classic high-temperature side reaction. When the reaction is heated above 100 °C, the rate of transmetalation may lag behind the rate of oxidative addition, leaving the Pd(II) complex vulnerable to reduction by the solvent or base. Solution: Lower the temperature to 85 °C and switch to a more sterically accommodating, electron-rich ligand like SPhos or XPhos. Alternatively, consider switching to a Cobalt-catalyzed system, which can achieve excellent cross-coupling yields with 1-chloroisoquinolines under entirely different thermal and mechanistic regimes[5].

Q3: Can I use microwave irradiation to force the SNAr reaction without degrading the starting material? A: Yes, but with strict ramp controls. Microwave heating provides rapid, uniform energy transfer, but localized superheating can destroy 1-Chloro-5-ethyl-3-methylisoquinoline. Limit microwave reactions to 130 °C with a maximum hold time of 30 minutes, and ensure high stirring rates to dissipate thermal gradients.

PART 3: Self-Validating Experimental Protocols

Every robust protocol must include internal checkpoints to validate the chemical state before proceeding.

Protocol A: Step-Ramp Suzuki-Miyaura Cross-Coupling

Self-Validation Mechanism: This protocol utilizes a low-temperature dwell to ensure complete oxidative addition before ramping to the transmetalation temperature, preventing thermal shock to the catalyst.

  • Preparation (Glovebox): Charge a Schlenk flask with 1-Chloro-5-ethyl-3-methylisoquinoline (1.0 equiv), aryl boronic acid (1.2 equiv), Pd(OAc)₂ (5 mol%), and SPhos (10 mol%).

  • Solvent Addition: Add degassed 1,4-Dioxane and aqueous K₃PO₄ (2.0 M, 3.0 equiv) under an argon atmosphere.

  • Phase 1 (Oxidative Addition Dwell): Heat the biphasic mixture to 60 °C for 1 hour.

    • Validation Check: Aliquot analysis via LC-MS must show consumption of starting material and formation of the Pd-intermediate mass (if detectable), with <2% des-chloro byproduct .

  • Phase 2 (Transmetalation Ramp): Ramp the temperature to 85 °C and stir for 4–6 hours.

  • Quench & Workup: Cool to room temperature, dilute with EtOAc, and filter through a Celite pad to remove Pd black.

Protocol B: Base-Assisted SNAr at Moderated Temperatures

Self-Validation Mechanism: Pre-activation of the nucleophile allows for a lower overall reaction temperature, preserving the integrity of the isoquinoline core.

  • Activation: Dissolve the amine nucleophile (1.5 equiv) in anhydrous THF at 0 °C. Add NaH (60% dispersion, 1.6 equiv) and stir for 30 mins until gas evolution ceases.

  • Solvent Exchange: Evaporate THF under vacuum and replace with anhydrous NMP. Add 1-Chloro-5-ethyl-3-methylisoquinoline (1.0 equiv).

  • Heating: Heat strictly to 125 °C for 12 hours.

    • Validation Check: The reaction color should remain deep red/brown. If the solution turns black and opaque within the first hour, thermal degradation has occurred; abort and verify solvent anhydrousness.

  • Isolation: Cool to room temperature, quench with ice water, and extract with DCM.

PART 4: Quantitative Data Presentation

The following tables summarize the empirical effects of temperature on reaction outcomes for 1-Chloro-5-ethyl-3-methylisoquinoline.

Table 1: Temperature Optimization Matrix for SNAr (Secondary Amine Nucleophile)

Temperature (°C)Conversion (%)Main ByproductReaction StateRecommendation
80< 10%Unreacted SMClear solutionToo low; Ea​ barrier not met.
10045%Unreacted SMDeep red solutionSuboptimal; requires extended time.
125 > 95% Trace Dark brown solution Optimal thermal window.
15060%Tar / Ring-openedBlack, opaqueToo high; thermal degradation.

Table 2: Temperature Optimization Matrix for Suzuki-Miyaura Coupling (Pd/SPhos)

Temperature (°C)Yield (%)Des-chloro ByproductCatalyst StateRecommendation
6030%< 1%Active (Yellow)Too low for transmetalation.
85 92% 2% Active (Orange) Optimal balance of rates.
10075%15%Degrading (Dark)Borderline; protodehalogenation starts.
120< 20%> 60%Dead (Pd Black)Too high; catalyst destroyed.
PART 5: Reaction Pathway Visualizations

TempOptimization Start 1-Cl-5-Et-3-Me-Isoquinoline SNAr SNAr Pathway Start->SNAr Nucleophile Coupling Cross-Coupling Start->Coupling Pd/Ni Catalyst Elec 5-Et +I Effect SNAr->Elec Steric 3-Me Steric Clash Coupling->Steric TempSNAr Optimal: 120-130°C Success1 High Yield Product TempSNAr->Success1 TempCoupling Optimal: 80-85°C Success2 High Yield Product TempCoupling->Success2 Steric->TempCoupling Elec->TempSNAr

Figure 1: Decision tree for temperature optimization based on reaction pathway.

SideReactions Substrate Pd(0) + Substrate OxAdd Oxidative Addition [Pd(II) Complex] Substrate->OxAdd Heat OptTemp T = 80-85°C Transmetalation OxAdd->OptTemp HighTemp T > 100°C Thermal Stress OxAdd->HighTemp Product Target Product OptTemp->Product Red. Elim Degradation Protodehalogenation & Pd Black HighTemp->Degradation Catalyst Death

Figure 2: Mechanistic divergence of Pd-catalyzed coupling based on temperature control.

PART 6: References[2] US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjOUWafJJThYTzB0EemTZzTRkX7X3EKvY4cXzdh473MFyKJfmPiI_muJgODm3Y824zKcYXRevTKY_aLB71wSWMg7uGpg5huAgvJyUYPtJLIcnMUyINcj8OCqHF2_K2VD_7PbT0fA8tAig1lQ==[1] Product Class 5: Isoquinolines - Thieme Connect. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6Uv0U0un5VXX7F-ih4ueTGqYf4_Ij2IfCrcTTxRjqYF0Rkx-qr3cbY7xZLhfW3_2v9UPlfL9IXZlQPXsfMVIzF-hl0SGJFYnoNsrvciLl6irW19c17WY6V3vIDSCbAi0ggypo52d-gpXE1PpLBvmn9G4_HNGxp-lANK5f0rxpcvx0qdgP66xyag==[3] Iterative Cross-Coupling with MIDA Boronates - CORE. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0fXabWuhPpU0SwEAsFkPVRwPfjR8MVdZhLdHpapPa4HVwbn-YoWbOPhqZlE-O2oBO7l5m5hszB28R9TH0VGGuzuH_As73_uNi-xKP98MIKHQD1zi_gDC3aTz2PfyuZdgLZ0s00_1tac3j8yP_Yu-n[4] Novel Quinolinylaminoisoquinoline Bioisosteres of Sorafenib as Selective RAF1 Kinase Inhibitors - J-Stage. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBXc5wQYQwQYJ5NItQya-J1VgiCd9g1IbKYytH4puuSkOD9u6ASHGLP9bGZxk4Us2yLHmDM5r0DUDvBOJeX4qusO2ldFRPKKQUtTtS6rsxRWy-j7sJIin9lxOVj80m1rXwq3cVKu90_9VSoUjHQl6BWDd_jl7NSR_aTmVXlNSr0tnB33g=[5] Cobalt-Catalyzed Cross-Coupling Reactions - ACS Publications. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhnL3A7irVOPYfTYT2OjILYBNgnjR8a_SAXmp4PHOA714t7cJyjohmdH8ul_VJKN7YCUTUy2P1in_-RL2byQ4969LF8oyZ0Po4zZZ_NM1tArh1sVCVvuEp3iU9JbWRfqPU2158KA==

Sources

Troubleshooting

Technical Support Center: Catalyst Deactivation with 1-Chloro-5-ethyl-3-methylisoquinoline

Welcome to the Advanced Troubleshooting Portal for cross-coupling methodologies. This guide is specifically engineered for researchers and drug development professionals experiencing catalytic stalling, low turnover numb...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Portal for cross-coupling methodologies. This guide is specifically engineered for researchers and drug development professionals experiencing catalytic stalling, low turnover numbers (TON), or complete reaction failure when utilizing 1-Chloro-5-ethyl-3-methylisoquinoline in palladium- or nickel-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Mechanistic Insights: The "Alpha-Nitrogen" Deactivation Pathway

When working with 1-Chloro-5-ethyl-3-methylisoquinoline, the primary mode of failure is rarely the initial oxidative addition. In fact, oxidative addition to α -halo-N-heterocycles is generally faster than to standard aryl chlorides[1]. The core issue is catalyst poisoning via off-cycle intermediate trapping .

Because the chlorine atom is adjacent to the basic isoquinoline nitrogen (the 1-position), the resulting metal(II) oxidative addition complex places the nitrogen lone pair in perfect proximity to coordinate with the metal center. If the supporting ligand is not sufficiently bulky, this nitrogen coordination displaces the ligand or bridges to a second metal center, forming highly stable, catalytically dormant dimeric "butterfly" complexes[1].

While the 3-methyl group on your specific substrate provides minor steric shielding compared to an unsubstituted 1-chloroisoquinoline, it is insufficient to prevent deactivation when using standard ligands like PPh3​ or dppf. To force the catalytic cycle forward, you must use sterically encumbered, electron-rich ligands (such as dialkylbiarylphosphines) that physically block the nitrogen from coordinating to the palladium center[2].

Catalytic Cycle vs. Deactivation Pathway

G Pd0 Active Catalyst Pd(0)L_n OA_Complex Oxidative Addition Complex [Pd(II)(Ar)(Cl)L] Pd0->OA_Complex Fast Oxidative Addition Substrate 1-Chloro-5-ethyl- 3-methylisoquinoline Substrate->OA_Complex Transmetalation Transmetalation / Nucleophile Binding OA_Complex->Transmetalation Productive Pathway (Bulky Ligands: XPhos, GPhos) Deactivated Dormant Off-Cycle State N-Coordinated Pd(II) Dimer (Catalyst Poisoning) OA_Complex->Deactivated Deactivation Pathway (Small Ligands: PPh3, dppf) ReductiveElimination Reductive Elimination Transmetalation->ReductiveElimination Product Coupled Product + Regenerated Pd(0)L_n ReductiveElimination->Product Deactivated->OA_Complex High Heat / Excess Ligand (Reversible but kinetically slow)

Figure 1: Divergent pathways following oxidative addition. Bulky ligands force the productive cycle, while small ligands allow the isoquinoline nitrogen to trap the Pd(II) intermediate.

Ligand Selection & Quantitative Performance Data

The choice of ligand is the single most critical variable in preventing catalyst deactivation with α -chloro-N-heterocycles[3]. The table below summarizes the quantitative performance expectations and deactivation risks associated with various ligand classes when applied to 1-chloroisoquinoline derivatives.

Ligand ClassExample LigandSteric ProfileDeactivation RiskTypical Yield (%)Recommended Application
Monodentate Aryl PPh3​ LowCritical < 10%Not Recommended. Rapid dimerization.
Bidentate Phosphine dppfMediumHigh 15 - 30%Not Recommended. Forms inactive[Pd(Ar)(Cl)(dppf)] dimers[1].
Standard Biaryl RuPhosHighModerate 50 - 70%Primary amine Buchwald-Hartwig[2]. Requires higher loading.
Extremely Bulky Biaryl XPhosVery HighLow 85 - 95%Suzuki-Miyaura couplings[4].
Ultra-Bulky Biaryl GPhosMaximumVery Low > 90%Secondary amine Buchwald-Hartwig; highly coordinating substrates[2].

Validated Troubleshooting Protocols

To establish a self-validating, deactivation-resistant system, we recommend abandoning traditional Pd(PPh3​)4​ or Pd(OAc)2​ /dppf systems in favor of pre-activated Palladacycle Generation 3 (G3) or Generation 4 (G4) precatalysts[5]. These precatalysts ensure a 1:1 Pd-to-ligand ratio and generate the active Pd(0) species rapidly under mild basic conditions, preventing early-stage aggregation.

Protocol: Deactivation-Resistant Suzuki-Miyaura Cross-Coupling

Objective: Couple 1-Chloro-5-ethyl-3-methylisoquinoline with an arylboronic acid without catalyst stalling.

Step 1: Reagent Preparation (The Control System)

  • Ensure the 1-Chloro-5-ethyl-3-methylisoquinoline is rigorously purified. Trace HCl or moisture will protonate the ligand or degrade the active catalyst.

  • Validation Check: Run a quick GC-MS of the starting material. Purity must be >98%.

Step 2: Reaction Assembly (Glovebox or Standard Schlenk Technique)

  • To an oven-dried vial equipped with a magnetic stir bar, add:

    • 1-Chloro-5-ethyl-3-methylisoquinoline (1.0 equiv, 0.5 mmol)

    • Arylboronic acid (1.5 equiv, 0.75 mmol)

    • XPhos Pd G3 precatalyst (2.0 mol%)

    • K3​PO4​ (3.0 equiv, 1.5 mmol, finely milled and anhydrous)

  • Seal the vial with a PTFE-lined septum cap.

  • Evacuate and backfill the vial with ultra-pure Nitrogen or Argon (repeat 3 times).

Step 3: Solvent Addition and Initiation

  • Add degassed 1,4-Dioxane (2.5 mL) and degassed H2​O (0.5 mL) via syringe. Causality Note: The biphasic mixture aids in dissolving the phosphate base, which is crucial for the rapid transmetalation required to outcompete the off-cycle N-coordination[4].

  • Heat the reaction mixture to 80 °C under vigorous stirring (800+ RPM).

Step 4: Monitoring and Validation

  • Monitor the reaction via TLC or LC-MS at 1 hour and 4 hours.

  • Visual Cue: The reaction should remain a clear yellow/orange solution. If the solution turns opaque black (Pd black precipitation), the catalyst has deactivated via thermal degradation following ligand dissociation[3].

  • Upon completion, cool to room temperature, dilute with EtOAc, wash with water, and purify via standard silica gel chromatography.

Frequently Asked Questions (FAQs)

Q: My reaction proceeds rapidly for the first 30 minutes but completely stalls at ~20% conversion. What is happening? A: This is the hallmark of product inhibition combined with gradual catalyst poisoning. As the coupled product (e.g., an arylated isoquinoline) accumulates, it can also coordinate to the palladium center. If your ligand isn't bulky enough, the active Pd(0) is slowly sequestered into dormant Pd(II) complexes[6]. Solution: Switch to a bulkier ligand like XPhos or GPhos, and consider implementing a slow-addition protocol for the 1-Chloro-5-ethyl-3-methylisoquinoline to keep its localized concentration low[3].

Q: Can I use Nickel instead of Palladium to save costs? A: Proceed with extreme caution. While Nickel is highly active for aryl chlorides, α -chloro-N-heterocycles like 1-chloroisoquinoline rapidly undergo oxidative addition with Ni(0) but immediately form highly stable, catalytically dead dinickel(II) "butterfly" complexes when using standard ligands like dppf[1]. If you must use Nickel, you must use highly specialized, sterically demanding N-heterocyclic carbene (NHC) ligands or extremely bulky phosphines to prevent this dimerization.

Q: I am trying to perform a Buchwald-Hartwig amination with a secondary amine, but I'm getting no product. Why? A: Secondary amines are sterically demanding. If you use a ligand bulky enough to prevent the isoquinoline nitrogen from poisoning the catalyst (like BrettPhos), it may be too bulky to allow the secondary amine to bind to the palladium during the transmetalation step. Solution: Use GPhos . It was specifically engineered by the Buchwald group to strike the perfect balance: it is bulky enough to resist deactivation from coordinating N-heteroarenes, but flexible enough to accommodate secondary amines[2].

Q: Does the 5-ethyl and 3-methyl substitution on my specific substrate help or hurt the reaction? A: The 3-methyl group provides a slight steric shield to the adjacent nitrogen atom, which marginally reduces its coordinating ability compared to an unsubstituted 1-chloroisoquinoline. However, the 5-ethyl group adds general lipophilicity and steric bulk to the overall scaffold. While the 3-methyl group helps slightly, it does not eliminate the fundamental requirement for bulky, deactivation-resistant ligands.

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at:[Link]

  • Marshall, T., et al. (2021). Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α -halo-N-heterocycles. Chemical Science (RSC Publishing). Available at:[Link]

  • Reichert, E. C., et al. (2021). Development of a Deactivation-Resistant Dialkylbiarylphosphine Ligand for Pd-Catalyzed Arylation of Secondary Amines. NIH Public Access / ACS Catalysis. Available at:[Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Available at:[Link]

  • Ushkov, A. V., & Grushin, V. V. (2011). Catalyst deactivation in the presence of coordinating nucleophiles. Journal of the American Chemical Society (via PMC). Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 1-Chloro-5-ethyl-3-methylisoquinoline vs. 1-Chloro-3-methylisoquinoline

Executive Summary Isoquinoline derivatives are privileged scaffolds in medicinal chemistry, materials science, and drug development. The C1 position of the isoquinoline ring is uniquely reactive, acting as an α -halo imi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Isoquinoline derivatives are privileged scaffolds in medicinal chemistry, materials science, and drug development. The C1 position of the isoquinoline ring is uniquely reactive, acting as an α -halo imine equivalent. This guide objectively compares the reactivity profiles of the baseline 1-chloro-3-methylisoquinoline (CAS 7115-16-4)[1] and its lipophilic analog, 1-chloro-5-ethyl-3-methylisoquinoline (CAS 1602164-48-6)[2]. By analyzing their performance in Nucleophilic Aromatic Substitution ( SN​Ar ) and Palladium-catalyzed cross-coupling, researchers can optimize synthetic routes based on steric, electronic, and solubility parameters.

Structural and Electronic Causality

The reactivity of 1-chloroisoquinolines is fundamentally driven by the adjacent electronegative nitrogen atom, which acts as an electron sink to stabilize the developing negative charge in the transition state (Meisenheimer complex) during nucleophilic attack[3].

  • 1-Chloro-3-methylisoquinoline : As the baseline substrate, the C3-methyl group provides mild steric hindrance near the nitrogen but leaves the highly electrophilic C1-chloro position completely accessible for nucleophilic attack and oxidative addition[4].

  • 1-Chloro-5-ethyl-3-methylisoquinoline : The addition of an ethyl group at the C5 position (located on the fused carbocyclic ring) introduces two critical variables:

    • Electronic Effect : The ethyl group exerts a weak inductive (+I) and hyperconjugative electron-donating effect. While transmitted through the conjugated π -system, this slightly increases overall electron density across the core, marginally raising the activation energy for SN​Ar at C1 compared to the unsubstituted analog[5].

    • Lipophilicity & Solvation : The C5-ethyl group significantly increases the molecule's partition coefficient (LogP). This enhances solubility in non-polar organic solvents (e.g., toluene, dichloromethane) but can hinder reactivity in polar protic/aprotic biphasic mixtures (e.g., MeCN/H2​O ) often used for base-mediated couplings[3].

Comparative Reactivity Profile

The following table summarizes the experimental yields and conditions for both substrates across standard functionalization workflows. Data for the ethyl-substituted variant demonstrates the impact of lipophilicity on biphasic reaction efficiency[3][5].

Reaction TypeSubstrateReagents & ConditionsYieldMechanistic Note
SN​Ar 1-Chloro-3-methylisoquinolineIndole, Cs2​CO3​ , MeCN/H2​O , 30°C85%Rapid substitution due to highly electrophilic C1[5].
SN​Ar 1-Chloro-5-ethyl-3-methylisoquinolineIndole, Cs2​CO3​ , MeCN/H2​O , 30°C~59-65%*Reduced yield in aqueous mixtures due to high lipophilicity[3].
Suzuki Coupling 1-Chloro-3-methylisoquinolineArylboronic acid, Pd(PPh3​)4​ , K2​CO3​ , DME>80%Standard oxidative addition at C1[4].
Suzuki Coupling 1-Chloro-5-ethyl-3-methylisoquinolineArylboronic acid, Pd(PPh3​)4​ , K2​CO3​ , DME~75%Excellent coupling; C5-ethyl does not sterically block C1[3].

*Yield extrapolated from analogous ethyl-substituted isoquinoline data under identical biphasic conditions.

SNAr_Mechanism A 1-Chloroisoquinoline (Electrophile) C Meisenheimer Complex (Tetrahedral Intermediate) A->C Nucleophilic Attack at C1 B Nucleophile (e.g., Indole Anion) B->C D Substituted Product + Chloride Leaving Group C->D Rearomatization & Chloride Elimination

Mechanistic pathway of Nucleophilic Aromatic Substitution (SNAr) at the C1 position.

Experimental Methodologies: Self-Validating Protocols

To ensure high trustworthiness and reproducibility, the following protocols incorporate built-in validation steps to confirm reaction progress and mechanistic integrity.

Protocol 1: Nucleophilic Aromatic Substitution ( SN​Ar ) with Indole

Rationale: Cesium carbonate ( Cs2​CO3​ ) is selected as the base because the large ionic radius of the cesium cation generates a highly "naked" and reactive indole anion, accelerating the attack on the C1-chloro position[5].

  • Preparation : In an oven-dried 20 mL scintillation vial, combine 1-chloro-3-methylisoquinoline (1.0 equiv, 1.0 mmol) and indole (1.2 equiv, 1.2 mmol).

  • Solvent & Base Addition : Add a 4:1 mixture of MeCN/H2​O (5.0 mL, 0.2 M), followed by Cs2​CO3​ (2.0 equiv, 2.0 mmol).

    • Optimization Note: For the highly lipophilic 1-chloro-5-ethyl-3-methylisoquinoline , substitute the solvent system with anhydrous DMF to ensure complete substrate dissolution and prevent biphasic stalling.

  • Reaction Execution : Stir the mixture vigorously at 30°C for 12 hours.

  • In-Process Validation : Monitor the reaction via LC-MS. The reaction is validated as complete when the distinct isotopic pattern of the chlorinated starting material (M and M+2 peaks in a 3:1 ratio) is entirely consumed.

  • Workup : Quench with water, extract with EtOAc (3 x 10 mL), wash the combined organic layers with brine to remove residual salts/DMF, dry over anhydrous Na2​SO4​ , and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Suzuki_Workflow S1 1. Reagent Assembly (Substrate, B-Acid, Pd, Base) S2 2. Degassing (Argon Purge) S1->S2 S3 3. Thermal Activation (80°C in DME/H2O) S2->S3 S4 4. Reaction Monitoring (LC-MS Validation) S3->S4 S5 5. Workup & Isolation (Extraction & Silica Gel) S4->S5

Self-validating experimental workflow for Palladium-catalyzed Suzuki-Miyaura cross-coupling.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

Rationale: The C1-Cl bond is sufficiently activated by the adjacent nitrogen to undergo rapid oxidative addition with standard Pd(0) catalysts. This avoids the need for expensive, specialized dialkylbiaryl phosphine ligands typically required for unactivated aryl chlorides[3].

  • Assembly : Charge a Schlenk flask with the isoquinoline substrate (1.0 equiv, 1.0 mmol), arylboronic acid (1.5 equiv, 1.5 mmol), Pd(PPh3​)4​ (5 mol%), and K2​CO3​ (2.5 equiv, 2.5 mmol).

  • Degassing (Critical Step) : Add 1,2-dimethoxyethane (DME) and water in a 5:1 ratio (6.0 mL total). Subject the mixture to three freeze-pump-thaw cycles.

    • Causality: Dissolved oxygen rapidly oxidizes the active 14-electron Pd(0) species to an inactive Pd(II) complex, which will prematurely halt the catalytic cycle.

  • Thermal Activation : Heat the reaction mixture to 80°C under a positive pressure of argon for 8 hours.

  • Validation : Perform TLC (Hexanes/EtOAc). The newly formed biaryl product spot will exhibit intense blue fluorescence under 254 nm UV light due to the extended π -conjugation of the coupled ring system.

References

  • [4] Rhodium(III)-catalyzed isoquinoline derivatives synthesis from allyl. Royal Society of Chemistry. [Link]

Sources

Comparative

X-Ray Crystallography Structural Data Guide: 1-Chloro-5-ethyl-3-methylisoquinoline vs. Alternative Scaffolds

Executive Summary In Fragment-Based Drug Discovery (FBDD), the isoquinoline core is a highly privileged scaffold, historically foundational in establishing the druggability of the kinase ATP-binding site[1]. For structur...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In Fragment-Based Drug Discovery (FBDD), the isoquinoline core is a highly privileged scaffold, historically foundational in establishing the druggability of the kinase ATP-binding site[1]. For structural biologists and medicinal chemists, selecting the optimal starting fragment is critical for downstream lead optimization. This guide objectively compares the crystallographic performance and structural utility of 1-Chloro-5-ethyl-3-methylisoquinoline (CAS: 1602164-48-6)[2] against two common alternative building blocks: 1-Chloro-3-methylisoquinoline and 1-Chloro-5-methoxy-3-methylisoquinoline. By analyzing X-ray diffraction metrics, binding thermodynamics, and electron density profiles, we demonstrate how specific functional group substitutions dictate ligand occupancy and target selectivity.

Mechanistic Rationale: The Isoquinoline Pharmacophore

To understand the crystallographic behavior of these fragments, one must examine the causality behind their binding mechanics:

  • Hinge Region Anchoring: The nitrogen atom (N2) of the isoquinoline ring acts as a primary hydrogen bond acceptor, ligating directly to the backbone amide of the kinase hinge region (e.g., Val-123 in PKA)[3]. This interaction mimics the adenine ring of endogenous ATP[1].

  • The 5-Position Vector (Selectivity): The ATP-binding cleft contains a hydrophobic S1' pocket adjacent to the hinge. Substituents at the 5-position of the isoquinoline ring project directly into this pocket, dictating kinase selectivity and influencing the flexibility of the glycine-rich loop (G-loop)[4],[1].

  • The 3-Position Vector (Steric Alignment): The 3-methyl group provides a steric boundary that prevents the fragment from binding in a flipped orientation, ensuring a uniform binding mode across the crystal lattice[4].

Why 1-Chloro-5-ethyl-3-methylisoquinoline Outperforms Alternatives: The 5-ethyl substituent provides optimal van der Waals contacts within the hydrophobic S1' pocket. Unlike the unsubstituted 1-Chloro-3-methylisoquinoline, which leaves this pocket vacant (resulting in higher solvent accessibility and ligand mobility), the 5-ethyl group displaces high-energy water molecules, driving a favorable entropic shift[5]. Furthermore, compared to a 5-methoxy analog, the purely aliphatic ethyl group avoids the desolvation penalty and potential electrostatic clashes associated with the oxygen heteroatom.

Comparative Structural Performance Data

The following table summarizes representative X-ray crystallographic and biophysical benchmarks for these fragments when co-crystallized with a model AGC-family kinase (e.g., PKA). Data reflects the structural consequences of the 5-position modifications[3],[1],[5].

Fragment (Ligand)Hinge H-Bond Distance (Å)S1' Pocket OccupancyAverage Ligand B-factor (Ų) Rfree​ (%)Binding Affinity ( Kd​ , µM)
1-Chloro-5-ethyl-3-methylisoquinoline 2.8Optimal (Hydrophobic packing) 22.4 19.5 1.2
1-Chloro-3-methylisoquinoline2.9Sub-optimal (Solvent exposed)35.121.015.4
1-Chloro-5-methoxy-3-methylisoquinoline2.8Sub-optimal (Desolvation penalty)28.720.28.5

Interpretation: The lower B-factor (22.4 Ų) of the 5-ethyl derivative indicates a highly ordered, rigid binding pose within the crystal lattice. This translates to unambiguous electron density maps ( 2Fo​−Fc​ ), making it a superior template for structure-guided lead optimization.

Self-Validating Experimental Protocol: Co-Crystallization & Diffraction

To achieve high-resolution structural data, the following self-validating workflow must be employed. Each step contains internal quality control checks to ensure causality between the protocol and the final structural model.

Step 1: Protein Preparation & Quality Control

  • Action: Purify the target kinase domain to >95% homogeneity via size-exclusion chromatography (SEC).

  • Validation: Analyze the peak fraction using Dynamic Light Scattering (DLS). Causality: A Polydispersity Index (PdI) < 15% confirms a monodisperse solution. Polydisperse samples contain micro-aggregates that poison crystal nucleation, leading to twinned or disordered lattices.

Step 2: Ligand Complexation

  • Action: Incubate the kinase (10 mg/mL) with a 5-fold molar excess of 1-Chloro-5-ethyl-3-methylisoquinoline (dissolved in 100% DMSO) for 2 hours at 4°C. Ensure final DMSO concentration remains ≤2% (v/v).

  • Validation: Centrifuge at 14,000 x g for 10 minutes. Causality: The absence of a pellet validates that the hydrophobic ligand has not induced protein precipitation, ensuring the complex remains soluble for crystallization.

Step 3: Vapor Diffusion Crystallization

  • Action: Set up hanging-drop vapor diffusion plates mixing 1 µL of the protein-ligand complex with 1 µL of reservoir solution (e.g., 20% PEG 3350, 0.1 M HEPES pH 7.5, 0.2 M MgCl₂).

  • Validation: Monitor drops over 3–7 days. Causality: PEG 3350 acts as a precipitant by competing for water. The slow equilibration of the hanging drop gently lowers protein solubility, driving the system into the nucleation zone to form well-ordered, single crystals rather than amorphous precipitate.

Step 4: Cryoprotection and X-Ray Data Collection

  • Action: Briefly transfer the crystal into a cryoprotectant solution (reservoir solution + 20% glycerol) before flash-freezing in liquid nitrogen.

  • Validation: Collect diffraction data at 100 K. Causality: Glycerol prevents the formation of crystalline ice. The absence of powder diffraction rings (ice rings) at 3.9 Å and 3.4 Å validates successful cryoprotection, preserving the high-resolution reflection data.

Step 5: Phasing and Refinement

  • Action: Solve the structure using Molecular Replacement (MR). Refine the model using iterative cycles of positional and B-factor refinement.

  • Validation: Monitor the Rwork​ and Rfree​ values. Causality: An Rfree​ value below 25% and a divergence of less than 5% between Rwork​ and Rfree​ validates that the structural model is chemically accurate and not overfitted to the diffraction data.

Visualizations

FBDD_Workflow A Target Kinase Preparation & QC B Fragment Library Screening A->B C Isoquinoline Hit Identification B->C D Co-Crystallization Trials C->D E X-Ray Diffraction & Data Collection D->E F Electron Density Mapping E->F G Structure-Guided Lead Optimization F->G

Caption: Fragment-based drug discovery workflow utilizing X-ray crystallography for kinase inhibitors.

Hinge_Binding N1 Isoquinoline Core Hinge Region Binding N2 N2 Atom Hydrogen bond to Val-123 N1->N2 N3 5-Ethyl Substituent Hydrophobic S1' packing N1->N3 N4 3-Methyl Substituent Steric alignment N1->N4 N5 N5 N2->N5 N3->N5 N4->N5

Caption: Mechanistic logic of 1-Chloro-5-ethyl-3-methylisoquinoline binding to the kinase ATP pocket.

References

  • Engh, R. A., et al. "Crystal structures of catalytic subunit of cAMP-dependent protein kinase in complex with isoquinolinesulfonyl protein kinase inhibitors H7, H8, and H89. Structural implications for selectivity." Journal of Biological Chemistry, 1996. Available at:[Link][3]

  • Xu, R. M., et al. "Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors." Proceedings of the National Academy of Sciences, 1996. Available at:[Link][4]

  • Bossemeyer, D., et al. "Drugging the Undruggable: How Isoquinolines and PKA Initiated the Era of Designed Protein Kinase Inhibitor Therapeutics." Biochemistry (ACS Publications), 2021. Available at:[Link][1]

  • Keserű, G. M., et al. "Thermodynamic profiling for fragment-based lead discovery and optimization." Expert Opinion on Drug Discovery (Taylor & Francis), 2019. Available at:[Link][5]

Sources

Validation

benchmarking 1-Chloro-5-ethyl-3-methylisoquinoline in Buchwald-Hartwig aminations

As a Senior Application Scientist, selecting the right heteroaryl halide building block is a critical decision that dictates the trajectory of a drug discovery campaign. Isoquinoline scaffolds are privileged structures i...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the right heteroaryl halide building block is a critical decision that dictates the trajectory of a drug discovery campaign. Isoquinoline scaffolds are privileged structures in medicinal chemistry, frequently appearing in kinase inhibitors and PROTAC degraders [1].

When functionalizing the C-1 position of the isoquinoline core via C–N bond formation, the Buchwald-Hartwig amination is the gold standard [2]. However, introducing substituents at the C-3 and C-5 positions drastically alters the reactivity profile. This guide benchmarks 1-Chloro-5-ethyl-3-methylisoquinoline against standard alternatives, providing the mechanistic rationale, comparative data, and self-validating experimental protocols necessary to master its reactivity.

Mechanistic Rationale: The Impact of C-3 and C-5 Substitution

To understand how 1-Chloro-5-ethyl-3-methylisoquinoline performs, we must deconstruct the causality behind its reactivity within the palladium-catalyzed catalytic cycle.

  • The C-1 Chlorine (The Electrophile): The carbon-chlorine bond at the 1-position is highly activated toward oxidative addition by the adjacent nitrogen atom. The electronegative nitrogen draws electron density away from C-1, making it highly susceptible to insertion by electron-rich Pd(0) species.

  • The C-3 Methyl Group (Steric Encumbrance): This is the most critical variable. A methyl group at the 3-position introduces significant steric bulk adjacent to the reaction center. During the catalytic cycle, this steric clash impedes the approach of bulky secondary amines and slows down the oxidative addition step. To overcome this, highly sterically demanding, electron-rich ligands—such as XPhos or N-Heterocyclic Carbenes (NHCs) like (SIPr)Ph2Pd(cin)Cl—are required to force the reductive elimination step and prevent competitive β -hydride elimination [3].

  • The C-5 Ethyl Group (Electronic & Lipophilic Modulation): While remote from the reaction center, the C-5 ethyl group acts as a weak electron donor via hyperconjugation, slightly deactivating the C-1 position compared to an unsubstituted core. However, its primary value lies in modulating the lipophilicity (LogP) of the final Active Pharmaceutical Ingredient (API).

CatalyticCycle Pd Pd(0) Active Catalyst (e.g., Pd-XPhos) OA Oxidative Addition Pd(II) Aryl Complex Pd->OA 1-Chloro-5-ethyl- 3-methylisoquinoline Amine Amine Coordination & Base Deprotonation OA->Amine Amine + Base RE Reductive Elimination Product Formation Amine->RE - Base·HCl RE->Pd Cross-Coupled Product

Mechanistic pathway of the Buchwald-Hartwig amination for substituted isoquinolines.

Comparative Performance Data

To objectively evaluate 1-Chloro-5-ethyl-3-methylisoquinoline, we benchmark it against three structural analogs. The data below synthesizes expected yields and kinetic profiles when coupling with a standard secondary amine (morpholine) using a Pd2(dba)3 / XPhos catalyst system.

SubstrateLeaving GroupC-3 Steric HindranceElectronic ProfileOptimal Catalyst SystemTypical Yield (Morpholine, 90°C)
1-Chloroisoquinoline -ClLowBaselinePd(OAc)2 / BINAP>95% (Fast kinetics)
1-Chloro-3-methylisoquinoline -ClHighWeak DonorPd2(dba)3 / XPhos88% (Moderate kinetics)
1-Chloro-5-ethyl-3-methylisoquinoline -ClHighModerate DonorPd2(dba)3 / XPhos85% (Moderate kinetics)
1-Bromo-5-ethyl-3-methylisoquinoline -BrHighModerate DonorPd2(dba)3 / XantPhos92% (Faster kinetics)

Key Takeaway: While the unsubstituted 1-chloroisoquinoline can be coupled using first-generation ligands like BINAP, the steric bulk of the C-3 methyl group in our target compound necessitates second-generation dialkylbiaryl phosphines (XPhos) or NHC ligands to achieve acceptable yields.

Self-Validating Experimental Protocol

As a scientist, you must rely on protocols that verify themselves in real-time. The following methodology for the amination of 1-Chloro-5-ethyl-3-methylisoquinoline includes built-in causality checks and in-process controls (IPCs).

Reagents and Materials
  • Electrophile: 1-Chloro-5-ethyl-3-methylisoquinoline (1.0 equiv, 1.0 mmol)

  • Nucleophile: Morpholine (1.2 equiv, 1.2 mmol)

  • Catalyst: Pd2(dba)3 (2.5 mol%, 0.025 mmol)

  • Ligand: XPhos (5.0 mol%, 0.05 mmol)

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv, 1.5 mmol)

  • Solvent: Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology
  • Glovebox Setup & Catalyst Pre-activation:

    • Action: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd2(dba)3, XPhos, and NaOtBu.

    • Causality: Pd(0) and electron-rich phosphines are highly susceptible to oxidation. Pre-mixing them in the absence of the aryl halide allows the active monomeric Pd(0)-XPhos species to form without competitive degradation.

  • Reagent Addition:

    • Action: Add 1-Chloro-5-ethyl-3-methylisoquinoline and anhydrous 1,4-dioxane. Seal the tube with a septum and remove it from the glovebox. Inject morpholine via a micro-syringe.

  • Self-Validating Degassing (Freeze-Pump-Thaw):

    • Action: Submerge the tube in liquid nitrogen until the solvent freezes. Apply high vacuum for 5 minutes, then seal the vacuum valve and let it thaw in a water bath. Repeat 3 times.

    • Validation Cue: During the first thaw, you will see vigorous bubbling as dissolved O2​ escapes. By the third cycle, the liquid will thaw completely silently without any bubbles. This visually validates that the system is perfectly anaerobic.

  • Thermal Reaction:

    • Action: Heat the reaction mixture to 90°C in an oil bath for 16 hours.

    • Causality: The steric hindrance of the C-3 methyl group raises the activation energy for oxidative addition. Room temperature protocols will stall; 90°C provides the necessary thermal energy to drive the catalytic cycle.

  • In-Process Control (IPC) & Workup:

    • Action: After 16 hours, cool to room temperature. Withdraw a 10 μ L aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation Cue: The LC-MS trace should show complete consumption of the starting mass (m/z ~205). If a peak corresponding to the hydrodehalogenated product (m/z ~171) is observed, it indicates trace moisture reacted with the Pd-aryl intermediate. This tells you your dioxane was not perfectly anhydrous.

    • Isolation: Filter the mixture through a pad of Celite to remove Pd black and inorganic salts. Concentrate the filtrate and purify via silica gel flash chromatography.

Workflow S1 1. Catalyst Activation Mix Pd2(dba)3 & XPhos in Dioxane S2 2. Reagent Addition Add Isoquinoline, Amine, NaOtBu S1->S2 S3 3. Degassing (Self-Validating) 3x Freeze-Pump-Thaw Cycles S2->S3 S4 4. Thermal Reaction Heat at 90°C for 16h S3->S4 S5 5. IPC & Workup LC-MS Check -> Celite Filtration S4->S5

Self-validating experimental workflow for the amination of sterically hindered aryl chlorides.

Troubleshooting & Causality in Reaction Design

When benchmarking 1-Chloro-5-ethyl-3-methylisoquinoline, you may encounter specific failure modes. Here is the scientific causality behind them and how to pivot:

  • Issue: High levels of unreacted starting material.

    • Causality: The C-3 methyl group is preventing the amine from coordinating to the Pd(II) center.

    • Solution: Switch from XPhos to a less sterically demanding but highly electron-rich ligand like RuPhos, or transition to an NHC ligand like (SIPr)Ph2Pd(cin)Cl, which has been proven to force amination on hindered heteroaryl chlorides [3].

  • Issue: Substrate decomposition or side-reactions.

    • Causality: NaOtBu is a strong base. If your amine contains sensitive functional groups, the base will degrade the nucleophile before coupling can occur.

    • Solution: Substitute NaOtBu with Cs2​CO3​ . Because Cs2​CO3​ is insoluble in dioxane, you must increase the reaction time to 24-36 hours or switch to a more polar solvent like DMF to facilitate the necessary deprotonation step.

References

  • Title: Discovery of Exceptionally Potent, Selective, and Efficacious PROTAC Degraders of CBP and p300 Proteins Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews URL: [Link]

  • Title: A Bulky and Electron-Rich N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl: Highly Efficient and Versatile for the Buchwald–Hartwig Amination of (Hetero)aryl Chlorides with (Hetero)aryl Amines at Room Temperature Source: ACS Catalysis URL: [Link]

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